3-Hydroxyacetaminophen-d3
Description
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Properties
IUPAC Name |
2,2,2-trideuterio-N-(3,4-dihydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBMHOMTSBTSU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662002 | |
| Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-47-4 | |
| Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxyacetaminophen-d3 as a metabolite of acetaminophen
An In-Depth Technical Guide to 3-Hydroxyacetaminophen-d3 as a Crucial Tool in Acetaminophen Metabolism Research
Abstract
Acetaminophen (APAP) is one of the most widely used analgesic and antipyretic drugs globally. While generally safe at therapeutic doses, its metabolism is complex, involving pathways that can lead to the formation of toxic byproducts responsible for severe hepatotoxicity in cases of overdose. The study of these metabolic pathways is fundamental to understanding drug-induced liver injury and developing safer therapeutics. This guide provides a detailed exploration of 3-Hydroxyacetaminophen, a metabolite of APAP, and its deuterated stable isotope-labeled analog, this compound. We will delve into the biochemical pathways of APAP metabolism, the critical role of isotopically labeled internal standards in bioanalysis, and provide detailed, field-proven protocols for the precise quantification of this metabolite in complex biological matrices. This document is intended for researchers, toxicologists, and drug development professionals engaged in pharmacokinetic, metabolic, and safety studies involving acetaminophen.
The Metabolic Fate of Acetaminophen: A Tale of Two Pathways
Upon administration, acetaminophen undergoes extensive metabolism, primarily in the liver.[1][2] The disposition of the drug is dose-dependent and is governed by three main hepatic pathways.[3][4]
-
Major Pathways (Therapeutic Doses): At recommended doses, approximately 80-90% of acetaminophen is detoxified through Phase II conjugation reactions.[1][3][5]
-
Glucuronidation: This is the predominant pathway, where UDP-glucuronosyltransferases (UGTs) conjugate acetaminophen to form acetaminophen-glucuronide.[1][6]
-
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate group, forming acetaminophen-sulfate.[1][6] These conjugates are water-soluble, pharmacologically inactive, and readily excreted in the urine.[1][2]
-
-
Minor Pathway and the Genesis of Toxicity: A smaller fraction (5-15%) of acetaminophen is metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1, with contributions from CYP1A2 and CYP3A4.[7][8][9] This oxidative pathway generates a highly reactive and toxic intermediate: N-acetyl-p-benzoquinone imine (NAPQI) .[5][6][7][10]
Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a cellular antioxidant, forming a harmless mercapturic acid conjugate that is excreted.[2][7][9] However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of the drug down the CYP450 pathway, leading to excessive NAPQI production.[4] The rapid depletion of hepatic GSH stores allows NAPQI to accumulate, where it covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[5][9][10]
The Emergence of 3-Hydroxyacetaminophen
Separate from the direct pathway to the highly reactive NAPQI, microsomal metabolism of acetaminophen also yields 3-Hydroxyacetaminophen (N-(3,4-dihydroxyphenyl)acetamide).[11][12][13] Research has shown that this catechol metabolite is formed via a pathway that does not appear to involve an epoxide intermediate, which was once postulated as the precursor to the reactive species.[11] Interestingly, studies indicate that 3-Hydroxyacetaminophen is a non-toxic metabolite and possesses antioxidant and free-radical scavenging properties, likely due to its phenolic hydroxyl groups.[14][15] Its formation represents an alternative oxidative fate for acetaminophen, and quantifying it can provide a more complete picture of the drug's metabolic profile, especially when investigating influences on CYP450 activity.
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Introduction: The Significance of Isotopically Labeled Metabolites in Drug Development
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyacetaminophen-d3
Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic drugs globally. Its metabolism is complex, involving multiple pathways, some of which lead to the formation of reactive intermediates implicated in hepatotoxicity.[1] One of the key oxidative metabolites is 3-hydroxyacetaminophen, a catechol derivative.[2][3] Understanding the formation and clearance of such metabolites is paramount for assessing drug safety and efficacy.
This guide provides a detailed technical overview of the synthesis and characterization of this compound (N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3).[4] The incorporation of a stable isotopic label (deuterium) into the acetyl group creates a molecule that is chemically identical to the endogenous metabolite but physically distinguishable by its mass. This distinction is invaluable for modern bioanalytical techniques. Deuterated standards like this compound are crucial as internal standards in mass spectrometry-based assays, enabling precise and accurate quantification of the target analyte in complex biological matrices such as plasma and urine.[5] Their use is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[5][6]
Part 1: Chemical Synthesis of this compound
The synthesis of this compound hinges on the strategic introduction of a trideuteroacetyl moiety onto a suitable aminophenol precursor. The most direct approach is the N-acylation of 4-amino-1,2-benzenediol (also known as 3,4-dihydroxyaniline) using a deuterated acetylating agent.
Causality of Experimental Choices
-
Starting Material : 4-amino-1,2-benzenediol hydrochloride is selected as the precursor. The catechol functional group is highly susceptible to oxidation, especially under basic or neutral conditions. Using the hydrochloride salt enhances its stability and shelf-life.
-
Deuterated Reagent : Acetic anhydride-d6 is the chosen acetylating agent. It is a readily available, highly effective source of the trideuteroacetyl group and reacts cleanly with the amino group. The use of an anhydride is often preferred over an acid chloride for its more manageable reactivity and less corrosive byproducts.
-
Solvent and Base : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure the solubility of the starting materials. A mild, non-nucleophilic base such as triethylamine (TEA) is added to neutralize the hydrochloride salt of the starting material and the acetic acid-d4 byproduct formed during the reaction, driving the equilibrium towards product formation.
-
Purification : The catechol structure makes the product polar and susceptible to oxidation. Purification via column chromatography on silica gel is effective for separating the polar product from less polar impurities. The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of the eluent polarity to achieve optimal separation.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
4-Amino-1,2-benzenediol hydrochloride (1.0 eq)
-
Acetic anhydride-d6 (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-1,2-benzenediol hydrochloride.
-
Dissolution : Add anhydrous DMF to dissolve the starting material. Cool the flask to 0°C in an ice bath.
-
Base Addition : Slowly add triethylamine to the stirred solution. Allow the mixture to stir for 10-15 minutes at 0°C.
-
Acylation : Add acetic anhydride-d6 dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature at 0°C during addition.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid-d4 byproduct.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product : Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.
Part 2: Comprehensive Characterization
Confirming the identity, purity, and structural integrity of the synthesized this compound is a critical self-validating step. A combination of mass spectrometry, NMR spectroscopy, and chromatography provides irrefutable evidence of a successful synthesis.
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the successful incorporation of the deuterium atoms.
-
Principle : The analysis will be performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source. The key is to compare the mass-to-charge ratio (m/z) of the synthesized compound with its non-deuterated analog.
-
Expected Results :
-
The non-deuterated 3-Hydroxyacetaminophen has a monoisotopic mass of approximately 167.058 g/mol .[7]
-
This compound is expected to show a molecular ion [M+H]⁺ at m/z ≈ 171.077 or [M-H]⁻ at m/z ≈ 169.061, which is 3 mass units higher than the unlabeled standard.
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition and provide a highly accurate mass measurement, further validating the identity.
-
Tandem MS (MS/MS) : Fragmentation of the molecular ion can pinpoint the location of the deuterium label. Fragmentation of the amide bond would yield a fragment ion corresponding to the trideuteroacetyl group, confirming the label is not on the aromatic ring.
-
| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ion (MS/MS) |
| 3-Hydroxyacetaminophen | ~168.066 | Acetyl group fragment |
| This compound | ~171.077 | Trideuteroacetyl group fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and unequivocally confirms the position of the isotopic label.
-
¹H NMR : The most telling piece of evidence will be the absence of a specific signal. In the spectrum of unlabeled 3-hydroxyacetaminophen, the acetyl methyl protons appear as a sharp singlet around δ 2.1 ppm. In the ¹H NMR spectrum of the d3-analog, this singlet will be absent. The aromatic proton signals will remain, confirming the integrity of the core structure.
-
¹³C NMR : The carbon spectrum will be very similar to the unlabeled compound, with one key difference. The signal corresponding to the acetyl methyl carbon will be observed as a low-intensity multiplet (due to C-D coupling) instead of a sharp quartet (if coupled to protons).
| Position | Unlabeled ¹H Shift (δ ppm) | d3-Labeled ¹H Shift (δ ppm) | Unlabeled ¹³C Shift (δ ppm) | d3-Labeled ¹³C Shift (δ ppm) |
| Acetyl -CH₃ | ~2.1 (s, 3H) | Absent | ~24 | ~23.5 (m, C-D coupling) |
| Aromatic -CH | ~6.6-6.9 (m, 3H) | ~6.6-6.9 (m, 3H) | ~110-120 | ~110-120 |
| Aromatic C-OH/C-N | N/A | N/A | ~140-150 | ~140-150 |
| Carbonyl C=O | N/A | N/A | ~170 | ~170 |
(Note: Exact chemical shifts are solvent-dependent. The values provided are typical estimates.)
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
-
Principle : The synthesized compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a UV detector. A reverse-phase C18 column is typically used. The compound is separated from any impurities based on its polarity.
-
Methodology :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.
-
Detection : UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).
-
-
Self-Validation : The result should be a single major peak, and the purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For use as an internal standard, a purity of ≥98% is typically required.
Conclusion
The successful synthesis and rigorous characterization of this compound provide a high-quality, reliable tool for advanced pharmaceutical research. This isotopically labeled internal standard is indispensable for the accurate quantification of acetaminophen's catechol metabolite, supporting critical studies in drug metabolism, pharmacokinetics, and toxicology. The methodologies outlined in this guide represent a robust and verifiable pathway to producing and validating this essential research compound.
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- ISP Standards. 3-Hydroxyacetaminophen D3.
- Hinson, J. A., et al. (1987). Mechanistic Studies on the Metabolic Activation of Acetaminophen in Vivo. PubMed.
- Jaeschke, H., et al. (2012). The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. PMC - PubMed Central.
- National Center for Biotechnology Information. 3-Hydroxyacetaminophen. PubChem.
- Hinson, J. A., et al. (1979). 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. PubMed.
- MedChemExpress. Acetaminophen metabolite 3-hydroxy-acetaminophen.
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A Comprehensive Guide to the Certificate of Analysis for 3-Hydroxyacetaminophen-d3: Ensuring Quality and Reliability in Research
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for 3-Hydroxyacetaminophen-d3, a critical deuterated internal standard used in the bioanalysis of acetaminophen and its metabolites. Moving beyond a simple checklist of specifications, we will delve into the scientific principles, experimental methodologies, and data interpretation that underpin a comprehensive CoA, ensuring the integrity and reproducibility of your research.
3-Hydroxyacetaminophen, a metabolite of acetaminophen (paracetamol), is of significant interest in pharmacokinetic and toxicology studies.[1][2] The deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based quantification.[1] Its near-identical chemical and physical properties to the endogenous analyte, with a distinct mass difference, allow for accurate correction of variations during sample preparation and analysis.[3][4][5] This guide will dissect the essential components of a CoA for this stable isotope-labeled compound, providing clarity on the rigorous testing required to certify its identity, purity, and isotopic enrichment.
Foundational Characteristics: Identity and Physicochemical Properties
A robust Certificate of Analysis begins with the unequivocal identification and fundamental properties of the compound. This section lays the groundwork for all subsequent analytical testing.
| Parameter | Typical Specification | Significance |
| Chemical Name | N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3 | Provides the unambiguous chemical identity according to IUPAC nomenclature.[2] |
| CAS Number | 1020719-47-4 | A unique numerical identifier for the specific chemical substance.[6] |
| Molecular Formula | C₈H₆D₃NO₃ | Denotes the elemental composition, including the presence of three deuterium atoms.[1][6] |
| Molecular Weight | 170.18 g/mol | The calculated mass of the molecule, accounting for the deuterium isotopes.[1][6] |
| Appearance | White to Off-White Solid | A basic physical description ensuring the material is free from gross contamination. |
| Solubility | Soluble in Methanol, DMSO | Provides practical information for preparing stock solutions and standards for analysis. |
Structural Elucidation: Confirming the Molecular Architecture
Verifying the correct chemical structure is a cornerstone of a reliable CoA. A combination of spectroscopic techniques is employed to provide a detailed picture of the molecule, ensuring that the deuterium labels are in the correct position and that the overall structure is as expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity of this compound.
Expertise in Action: The absence of a proton signal for the acetyl methyl group in the ¹H-NMR spectrum, coupled with the corresponding carbon signal in the ¹³C-NMR spectrum, provides strong evidence for the successful deuteration at the acetyl position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the connectivity of the atoms within the molecule.[7][8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, signal multiplicities, and integration values are then compared to the expected spectrum for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique "fingerprint" of the compound.
Trustworthiness by Design: The FTIR spectrum of this compound is compared against a reference spectrum or known characteristic absorption bands for functional groups like hydroxyl (-OH), amide (N-H and C=O), and aromatic rings (C=C).[9][10][11][12][13] This comparison serves as a rapid and reliable identity check.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: A background spectrum of the empty ATR crystal is collected.
-
Sample Spectrum Acquisition: The sample spectrum is then acquired.
-
Data Interpretation: The positions and shapes of the absorption bands in the sample spectrum are compared to a reference spectrum or known values to confirm the presence of the expected functional groups.
Purity Assessment: Quantifying the Undesirables
The purity of an analytical standard is a critical parameter that directly impacts the accuracy of quantitative measurements. A comprehensive CoA will detail the results from multiple analytical techniques to assess purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the chemical purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
Causality in Method Selection: A reversed-phase HPLC method with UV detection is typically employed for this compound. The choice of a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is based on the polarity of the analyte and its potential impurities.[14][15] The UV detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: Purity Determination by HPLC
-
System Preparation:
-
Mobile Phase: Prepare a filtered and degassed mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 20:80 v/v).
-
Column: Install a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Instrument Parameters: Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30 °C), and UV detection wavelength (e.g., 254 nm).
-
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
| Parameter | Typical Specification | Significance |
| Chemical Purity (by HPLC) | ≥ 98.0% | Ensures that the vast majority of the material is the desired compound, minimizing interference from impurities in analytical assays. |
Residual Solvents
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed. Their presence must be controlled to ensure the safety and quality of the standard.
Authoritative Grounding: The analysis of residual solvents is performed according to the United States Pharmacopeia (USP) General Chapter <467>.[16][17][18][19][20] This chapter classifies solvents based on their toxicity and sets permissible daily exposure limits. Gas Chromatography with Headspace sampling (HS-GC) is the standard technique for this analysis.
Experimental Protocol: Residual Solvent Analysis (per USP <467>)
-
Sample Preparation: Accurately weigh a specific amount of this compound into a headspace vial and add a suitable solvent (e.g., DMSO).
-
HS-GC Analysis: The vial is heated to a specific temperature to allow the volatile solvents to partition into the headspace. A portion of the headspace gas is then injected into the GC for separation and detection.
-
Quantification: The concentration of each residual solvent is determined by comparing the peak areas in the sample to those of a certified reference standard mixture.
| Parameter | Typical Specification | Significance |
| Residual Solvents | Complies with USP <467> | Guarantees that the levels of any remaining manufacturing solvents are below the safety limits established by regulatory bodies.[16][17][18][19][20] |
Water Content
The presence of water can affect the accurate weighing of the standard and may also contribute to its degradation over time.
Self-Validating System: The Karl Fischer titration method, as described in USP General Chapter <921>, is the gold standard for water content determination.[21][22][23][24] This method is specific for water and is more accurate than loss on drying, which can also measure other volatile components.
Experimental Protocol: Water Content by Karl Fischer Titration (per USP <921>)
-
Titrator Preparation: The Karl Fischer titrator is filled with a specialized reagent that reacts stoichiometrically with water.
-
Sample Introduction: A known amount of this compound is accurately weighed and introduced into the titration vessel.
-
Titration: The reagent is added until all the water in the sample has reacted, which is detected by an electrochemical endpoint.
-
Calculation: The water content is calculated based on the amount of reagent consumed.
| Parameter | Typical Specification | Significance |
| Water Content (by Karl Fischer) | ≤ 1.0% | Ensures accurate preparation of standard solutions by accounting for the water content in the material's weight. |
Heavy Metals
Heavy metal impurities can be introduced from raw materials or manufacturing equipment and are a safety concern.
Regulatory Compliance: Testing for heavy metals is performed according to USP General Chapters <232> and <233>, which specify limits and procedures for elemental impurities.[25][26][27][28][29] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to quantify individual elements.
Experimental Protocol: Heavy Metals Analysis (per USP <232>/<233>)
-
Sample Digestion: A known amount of the sample is digested in a strong acid mixture to bring the metals into solution.
-
ICP-MS Analysis: The digested sample solution is introduced into the ICP-MS, where the atoms are ionized and separated based on their mass-to-charge ratio.
-
Quantification: The concentration of each specified heavy metal is determined by comparing the signal intensity in the sample to that of certified reference standards.
| Parameter | Typical Specification | Significance |
| Heavy Metals | Complies with USP <232>/<233> | Confirms that the levels of potentially toxic heavy metals are below the established safety limits.[25][26][27][28][29] |
Isotopic Purity: The Defining Characteristic of an Internal Standard
For a deuterated internal standard, the isotopic purity and enrichment are the most critical parameters. These values determine its effectiveness in quantitative mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a stable isotope-labeled compound. High-resolution mass spectrometry (HRMS) is often employed to accurately measure the mass-to-charge ratio and determine the distribution of isotopologues.
Expertise and Experience: The analysis involves infusing a solution of this compound into the mass spectrometer and acquiring a high-resolution mass spectrum. The relative intensities of the ion corresponding to the fully deuterated molecule (d3) and any ions corresponding to partially deuterated (d1, d2) or non-deuterated (d0) species are measured.[30][31][32] The isotopic enrichment is then calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
Experimental Protocol: Isotopic Enrichment by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
MS Analysis: Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the relative abundance of the molecular ions corresponding to the d0, d1, d2, and d3 species.
-
Calculation: Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
| Parameter | Typical Specification | Significance |
| Isotopic Enrichment | ≥ 99% (d3) | A high isotopic enrichment ensures a strong and distinct signal for the internal standard, minimizing any potential contribution to the analyte signal and ensuring accurate quantification.[33][34][35] |
Visualizing the Analytical Workflow
To provide a clear overview of the comprehensive testing process, the following diagram illustrates the analytical workflow for the certification of this compound.
Caption: Analytical workflow for the certification of this compound.
Conclusion
The Certificate of Analysis for this compound is more than just a document of specifications; it is a testament to the rigorous scientific process that ensures the quality, reliability, and suitability of this critical analytical standard. By understanding the underlying principles and experimental methodologies behind each test, researchers can have full confidence in the integrity of their internal standard, leading to more accurate and reproducible results in their studies of acetaminophen metabolism and disposition. This in-depth guide serves as a valuable resource for interpreting and appreciating the comprehensive data presented in a CoA, empowering scientists to make informed decisions and uphold the highest standards of scientific integrity in their work.
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Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.[30][31]
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A Technical Guide to Commercial Sources of 3-Hydroxyacetaminophen-d3 for Bioanalytical Applications
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sources for 3-Hydroxyacetaminophen-d3 (N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3). As a critical stable isotope-labeled internal standard, its quality and reliable sourcing are paramount for the accurate quantification of 3-Hydroxyacetaminophen, a key metabolite of Acetaminophen, in complex biological matrices. This document details the significance of using a deuterated standard in mass spectrometry, outlines major commercial suppliers, provides a comparative analysis of their product specifications, and offers expert guidance on supplier selection. Furthermore, a representative experimental protocol for its application in an LC-MS/MS workflow is presented to illustrate its practical use in a research setting.
Introduction: The Analytical Imperative for a Deuterated Standard
Acetaminophen (paracetamol) is a ubiquitous analgesic and antipyretic drug.[1][2] Its metabolism in the body is complex, leading to the formation of various metabolites, including 3-Hydroxyacetaminophen. The quantitative analysis of these metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its superior sensitivity and specificity.[1][2][3]
The accuracy of LC-MS/MS quantification hinges on the ability to correct for analytical variability, such as inconsistencies in sample extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response.[1] This is most effectively achieved by incorporating a stable isotope-labeled internal standard (SIL-IS) into the analytical workflow.[1][4] this compound is the ideal SIL-IS for its native analogue. It is chemically identical to the analyte of interest but has a distinct mass due to the incorporation of three deuterium atoms.[5] This mass shift allows the mass spectrometer to differentiate between the analyte and the standard, while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[1]
The diagram below illustrates the relationship between the parent drug, its metabolite, and the corresponding deuterated internal standard.
Figure 1: Relationship between Acetaminophen, its metabolite 3-Hydroxyacetaminophen, and the deuterated internal standard used for quantification.
Commercial Suppliers and Product Specifications
A reliable supply of high-purity this compound is crucial for generating reproducible and accurate data. Several reputable chemical suppliers specialize in the synthesis and distribution of complex organic molecules and stable isotope-labeled compounds for research purposes. The following table summarizes the key specifications from prominent commercial sources.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Enrichment |
| LGC Standards (TRC) | This compound | TRC-H714752 | 1020719-47-4 | C₈H₆D₃NO₃ | 170.18 | Not explicitly stated on product page; CoA required.[6] |
| Pharmaffiliates | This compound | PA STI 047080 | 1020719-47-4 | C₈H₆D₃NO₃ | 170.18 | High purity specified; CoA provides exact data.[5] |
| Veeprho | This compound | - | - | - | - | Described as a deuterium-labeled analog for analytical research.[4] |
| ISP Standards | 3-Hydroxyacetaminophen D3 | - | - | C₈H₆D₃NO₃ | - | Supplied with detailed characterization data.[7] |
| HANGZHOU LEAP CHEM | This compound | - | - | - | - | Specialized fine chemical supplier for research.[8] |
Note: This table is based on publicly available information and may not be exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.
Supplier Evaluation: A Scientist's Checklist
-
The Certificate of Analysis (CoA): This is the most critical document. It should be requested for the specific lot you intend to purchase. A comprehensive CoA will provide:
-
Chemical Purity: Typically determined by HPLC or NMR, this should ideally be ≥98%.[9]
-
Isotopic Enrichment: This value, often determined by mass spectrometry, indicates the percentage of molecules that are correctly deuterated. An isotopic enrichment of ≥99% is desirable to minimize crosstalk with the analyte's mass channel.[9]
-
Identity Confirmation: Data from ¹H-NMR, Mass Spectrometry, and sometimes ¹³C-NMR should be provided and consistent with the structure of this compound.
-
Traceability: For regulated environments, traceability to pharmacopeial standards (e.g., USP, EP) may be necessary.[7][10]
-
-
Reputation and Specialization: Suppliers like Toronto Research Chemicals (distributed by LGC Standards) have a long-standing reputation for synthesizing a wide range of isotopically labeled compounds.[11][12] Choosing a specialist in complex organic synthesis often ensures higher quality control.
-
Documentation and Support: The availability of Safety Data Sheets (SDS) and responsive technical support are indicators of a reliable supplier.[13] They should be able to answer questions regarding product stability, storage, and solubility.
-
Batch-to-Batch Consistency: For long-term studies, the ability to source a consistent product over time is vital. Inquire about the supplier's quality management systems (e.g., ISO 9001 registration).
Application Protocol: Quantification in Human Plasma via LC-MS/MS
This section provides a validated, step-by-step methodology for the use of this compound as an internal standard. This protocol is intended as a template and should be fully validated by the end-user for their specific matrix and instrument.
Objective: To accurately quantify 3-Hydroxyacetaminophen in human plasma samples.
Materials:
-
3-Hydroxyacetaminophen (Analyte Reference Standard)
-
This compound (Internal Standard) from a verified commercial source
-
Human Plasma (K₂EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Workflow:
Figure 2: A typical sample preparation and analysis workflow for quantifying 3-Hydroxyacetaminophen using a deuterated internal standard.
Detailed Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the 3-Hydroxyacetaminophen reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare serial dilutions in 50:50 methanol:water to create calibration curve standards and Quality Control (QC) samples.
-
Prepare an internal standard (IS) working solution (e.g., 200 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS working solution. For blank samples, add 10 µL of 50:50 methanol:water.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
3-Hydroxyacetaminophen: Q1/Q3 transition to be optimized (e.g., m/z 170.1 -> 128.1).
-
This compound: Q1/Q3 transition to be optimized (e.g., m/z 173.1 -> 131.1).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards.
-
Use the resulting linear regression equation to determine the concentration of 3-Hydroxyacetaminophen in the unknown samples.
-
Conclusion
This compound is an indispensable tool for the accurate and precise bioanalysis of Acetaminophen metabolism. The selection of a high-quality, well-characterized standard from a reputable commercial supplier is a foundational step for any quantitative study. By carefully evaluating the supplier's documentation, particularly the lot-specific Certificate of Analysis, and implementing a robust, validated LC-MS/MS protocol, researchers can ensure the integrity and reliability of their data. The commercial availability of this standard from specialized suppliers like LGC (TRC), Pharmaffiliates, and others empowers the scientific community to conduct high-level pharmacokinetic and metabolic research.
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- HeLa Whole Cell Lysate: sc-2200. Santa Cruz Biotechnology.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Application of Deuterated Standards in Acetaminophen Research
Abstract
Acetaminophen (APAP) is one of the most widely used analgesic and antipyretic agents globally. Its extensive use, narrow therapeutic window, and potential for severe hepatotoxicity at supratherapeutic doses necessitate highly accurate and precise methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the theory, application, and best practices for using deuterated internal standards in acetaminophen research. We will delve into the fundamental principles of isotope dilution mass spectrometry, provide detailed experimental protocols for bioanalysis, and explore the critical role these standards play in pharmacokinetics, metabolite profiling, and toxicology. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable quantitative assays for acetaminophen and its metabolites.
The Imperative for an Ideal Internal Standard in Acetaminophen Analysis
Quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to several sources of error that can compromise data integrity. Analyte loss during sample preparation, variability in chromatographic performance, and, most significantly, matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components—can introduce significant inaccuracy and imprecision.
An ideal internal standard (IS) co-elutes with the analyte and experiences identical physical and chemical behavior throughout the entire analytical workflow, from initial extraction to final detection. By adding a known concentration of the IS to the sample at the earliest stage, the ratio of the analyte's signal to the IS's signal can be used for quantification. This ratio remains constant, effectively normalizing for any variations encountered during the process.
Stable Isotope-Labeled (SIL) compounds, particularly deuterated analogues, are considered the "gold standard" for internal standards in LC-MS. A deuterated standard, such as Acetaminophen-d4, is chemically identical to the analyte but has a higher mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during extraction and chromatography.
The Mechanism: Isotope Dilution Mass Spectrometry in Practice
The core principle behind using a deuterated standard is Isotope Dilution Mass Spectrometry (IDMS). The process relies on the mass difference between the native analyte (acetaminophen) and its deuterated counterpart (e.g., Acetaminophen-d4).
In a typical LC-MS/MS experiment operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
-
Acetaminophen (APAP): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 152.1. Upon fragmentation in the mass spectrometer, it produces a characteristic product ion at m/z 110.1.[1][2][3]
-
Acetaminophen-d4 (APAP-d4): The deuterated standard has an [M+H]⁺ at m/z 156.1. It fragments to a corresponding product ion at m/z 114.1.[1][2][3]
The instrument software integrates the peak area for each of these transitions. A calibration curve is constructed by plotting the ratio of the APAP peak area to the APAP-d4 peak area against known concentrations of APAP. The concentration in unknown samples is then determined by interpolating their peak area ratios from this curve.
Table 1: Typical MRM Transitions for Acetaminophen Bioanalysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Acetaminophen | 152.1 | 110.1 | Positive |
| Acetaminophen-d4 (IS) | 156.1 | 114.1 | Positive |
Note: These values are typical; optimal transitions and collision energies should be determined empirically on the specific instrument being used.
Core Applications in Acetaminophen Research
The precision afforded by deuterated standards is foundational for several key areas of acetaminophen research.
-
Pharmacokinetic (PK) Studies: Accurate determination of drug concentration in plasma over time is essential for calculating key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). IDMS is the method of choice for generating the high-quality data required for regulatory submissions.
-
Metabolite Identification and Quantification: Acetaminophen is extensively metabolized, primarily to glucuronide and sulfate conjugates. A small fraction is oxidized by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Using deuterated standards for both the parent drug and its metabolites allows for precise tracking of these metabolic pathways, which is crucial for understanding drug toxicity and drug-drug interactions.[4]
-
Toxicology and Overdose Studies: In cases of overdose, APAP metabolism becomes saturated, leading to increased NAPQI formation and subsequent hepatotoxicity. Accurate quantification in this context is critical for clinical management and for research into the mechanisms of liver injury and the efficacy of antidotes like N-acetylcysteine.
-
Bioequivalence (BE) Studies: BE studies, which compare a generic drug formulation to a reference product, demand the highest level of analytical precision to ensure that the formulations are therapeutically equivalent. The use of deuterated internal standards is a de facto requirement for such studies.
Practical Guide: Laboratory Implementation
Selection of the Appropriate Deuterated Standard
For acetaminophen, Acetaminophen-d4 , where the four hydrogens on the phenyl ring are replaced by deuterium, is the most commonly used and commercially available standard.[5] Key considerations include:
-
Isotopic Purity: The standard should have high isotopic purity to minimize the contribution of the unlabeled analyte signal from the standard itself.
-
Chemical Purity: The standard must be free from non-labeled acetaminophen.
-
Stability of Deuterium Labels: The deuterium atoms in Acetaminophen-d4 are on the aromatic ring and are not susceptible to back-exchange under typical analytical conditions, ensuring their stability throughout the workflow.
Detailed Protocol: Sample Preparation from Human Plasma
This protocol describes a common protein precipitation method, which is fast, robust, and suitable for high-throughput analysis.[6][7]
Materials:
-
Human plasma samples (calibrators, QCs, unknowns)
-
Acetaminophen-d4 internal standard working solution (e.g., 1 µg/mL in 50:50 Methanol:Water)
-
Precipitation Solvent: Acetonitrile containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of >10,000 x g
Procedure:
-
Aliquoting: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.
-
Internal Standard Spiking: Add 25 µL of the Acetaminophen-d4 working solution to each tube. Causality Note: The IS is added first to ensure it undergoes the exact same extraction and potential loss as the analyte in all subsequent steps.
-
Vortexing: Briefly vortex-mix the tubes for 10 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of the cold precipitation solvent (Acetonitrile with 0.1% formic acid) to each tube. Causality Note: The large volume of organic solvent denatures and precipitates plasma proteins, releasing the drug and IS into the supernatant.
-
Extraction: Vortex-mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Be careful not to disturb the protein pellet.
-
Dilution (Optional but Recommended): Add 200 µL of water containing 0.1% formic acid to the supernatant. Causality Note: This reduces the organic solvent concentration of the final extract, which can improve peak shape and compatibility with reversed-phase liquid chromatography.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Diagram: Bioanalytical Workflow for Acetaminophen
Caption: Workflow for acetaminophen quantification using a deuterated internal standard.
Protocol: LC-MS/MS Method Development
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Rationale: C18 provides excellent retention and separation for moderately polar compounds like acetaminophen.
-
Mobile Phase A: Water + 0.1% Formic Acid. Rationale: The acid promotes protonation for positive ion ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B
-
4.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: See Table 1.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and capillary voltage according to the specific instrument manufacturer's guidelines to achieve maximum stable signal for both analyte and IS.
Data Interpretation and Quality Control
A successful assay relies on the parallel behavior of the analyte and the internal standard.
Diagram: Principle of Isotope Dilution
Caption: The ratio of analyte to IS remains constant despite sample loss.
Key QC Checks:
-
Internal Standard Response: The absolute peak area of the IS should be monitored across all samples in a batch. Significant variation (>20-30%) may indicate a problem with sample preparation or instrument performance.
-
Matrix Effect: While the deuterated IS corrects for matrix effects, it is good practice to evaluate it during method validation. This is done by comparing the IS response in a neat solution versus its response in a post-extraction spiked blank matrix sample.[8]
-
Calibration Curve: The calibration curve should have a correlation coefficient (r²) of >0.99 and the back-calculated concentrations of the calibrators should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).
Conclusion
The use of deuterated internal standards, specifically Acetaminophen-d4, is the cornerstone of modern, high-precision bioanalysis of acetaminophen. By co-eluting and behaving identically to the analyte, these standards effectively negate variability from sample preparation and matrix effects, enabling the generation of exceptionally accurate and reliable quantitative data. The protocols and principles outlined in this guide provide a robust framework for researchers in pharmaceutical development, clinical toxicology, and academic research to implement best-in-class analytical methods for acetaminophen quantification.
References
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A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. (2020). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Acetaminophen-D4 | Certified Solutions Standards. Cerilliant. Available at: [Link]
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A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. Available at: [Link]
-
Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study. (2020). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative. (2011). Journal of Chromatography B. Available at: [Link]
-
Development of an Isotope-Dilution Liquid Chromatography/Mass Spectrometric Method for the Accurate Determination of Acetaminophen in Tablets. ResearchGate. Available at: [Link]
-
Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial. (2018). Bioanalysis. Available at: [Link]
-
Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology. (2015). The FASEB Journal. Available at: [Link]
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What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone via YouTube. Available at: [Link]
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An In-depth Technical Guide on the Role of 3-Hydroxyacetaminophen-d3 in Drug Metabolism Studies
Introduction: Navigating the Complexities of Drug Metabolism
The journey of a drug through the human body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism is a critical determinant of a drug's efficacy and toxicity. Understanding the metabolic fate of a therapeutic agent is paramount in drug development, providing invaluable insights into its mechanism of action, potential drug-drug interactions, and the formation of active or toxic metabolites. Acetaminophen (paracetamol), a widely used analgesic and antipyretic, serves as a classic model for studying drug metabolism due to its well-characterized pathways and the potential for dose-dependent toxicity[1][2]. This guide provides a deep dive into the use of a specific, stable isotope-labeled metabolite, 3-Hydroxyacetaminophen-d3, as a critical tool in the precise quantification and elucidation of acetaminophen's metabolic pathways.
The Metabolic Pathways of Acetaminophen: A Bifurcation of Fate
Upon administration, acetaminophen is primarily metabolized in the liver through three main pathways[2][3][4]:
-
Glucuronidation: This is the major metabolic route at therapeutic doses, accounting for approximately 52-57% of the drug's elimination. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate acetaminophen with glucuronic acid to form a water-soluble, inactive metabolite that is readily excreted.[1][5]
-
Sulfation: Accounting for 30-44% of metabolism at therapeutic doses, sulfotransferases (SULTs) catalyze the conjugation of acetaminophen with sulfate, again forming an inactive, excretable metabolite.[1][5]
-
Oxidation: A minor but critically important pathway (5-15%) is the oxidation of acetaminophen by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1][2][6]. Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular necrosis.[4]
A lesser-known but significant metabolite formed through the oxidative pathway is 3-Hydroxyacetaminophen . This catechol metabolite has been identified in microsomal studies and is considered a non-toxic product of acetaminophen metabolism.[7][8] The formation of 3-Hydroxyacetaminophen provides another avenue to explore the oxidative metabolism of acetaminophen, distinct from the pathway leading to the toxic NAPQI.[8]
Figure 1: Simplified metabolic pathways of acetaminophen.
The Imperative for Internal Standards in Bioanalysis
Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for measuring drug and metabolite concentrations in biological matrices. However, the inherent complexity of these matrices (e.g., plasma, urine) can lead to significant analytical variability. The "matrix effect," where endogenous components interfere with the ionization of the target analyte, is a primary challenge that can lead to inaccurate quantification.[9]
To counteract these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible, but is distinguishable by the mass spectrometer.[10] The ratio of the analyte's signal to the IS's signal is used for quantification, which corrects for variations in sample preparation, injection volume, and instrument response.[11]
This compound: The Gold Standard Internal Standard
Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavier stable isotope (e.g., deuterium (²H or D), ¹³C, ¹⁵N), are considered the "gold standard" in quantitative mass spectrometry.[9][12] this compound is a deuterated analog of 3-Hydroxyacetaminophen and serves as an exemplary internal standard for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule.[13] This means that this compound will have virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the endogenous 3-Hydroxyacetaminophen.[14] This co-elution is critical for effectively compensating for matrix effects.[15]
-
Mass-Based Distinction: While chemically similar, the deuteration results in a distinct mass-to-charge ratio (m/z) that is easily resolved by the mass spectrometer.[11] This allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.
-
Enhanced Accuracy and Precision: By mimicking the analyte's behavior throughout the entire analytical process, this compound provides a highly reliable means of correcting for experimental variability, leading to significantly improved accuracy and precision in the final concentration measurements.[13][16]
| Parameter | 3-Hydroxyacetaminophen (Analyte) | This compound (IS) | Rationale for Use |
| Chemical Formula | C₈H₉NO₃ | C₈H₆D₃NO₃ | Deuteration provides a mass shift for MS detection. |
| Molecular Weight | 167.16 g/mol | 170.18 g/mol | Allows for distinct m/z values. |
| Expected Retention Time | Identical | Identical | Ensures co-elution and effective matrix effect correction. |
| Ionization Efficiency | Identical | Identical | Provides a stable reference for signal intensity. |
Experimental Workflow: A Practical Guide
The following protocol outlines a typical workflow for the quantitative analysis of 3-Hydroxyacetaminophen in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxyacetaminophen | 168.1 | 126.1 |
| This compound | 171.1 | 129.1 |
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of 3-Hydroxyacetaminophen in the unknown samples by interpolating their peak area ratios from the calibration curve.
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An In-Depth Technical Guide to 3-Hydroxyacetaminophen-d3: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Comprehensive Overview of a Key Analytical Standard
In the landscape of pharmaceutical analysis and drug metabolism studies, the precision and accuracy of quantitative assays are paramount. Stable isotope-labeled internal standards are the cornerstone of robust bioanalytical methods, particularly in mass spectrometry-based techniques. This guide provides an in-depth technical examination of 3-Hydroxyacetaminophen-d3, a deuterated metabolite of the widely used analgesic, acetaminophen. We will delve into its fundamental properties, discuss its synthesis and purification, and provide a detailed protocol for its application in a core bioanalytical workflow.
Core Properties of this compound
This compound is a critical tool for researchers investigating the pharmacokinetics and metabolism of acetaminophen. Its deuterium-labeled acetyl group provides a distinct mass shift from its endogenous counterpart, without significantly altering its chemical behavior, making it an ideal internal standard.[1]
| Property | Value | Source(s) |
| CAS Number | 1020719-47-4 | [2] |
| Molecular Formula | C₈H₆D₃NO₃ | [1] |
| Molecular Weight | 170.18 g/mol | [2] |
| IUPAC Name | N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3 | [3] |
| Synonyms | 4-(Acetylamino)catechol-d3, [2H3]-3-Hydroxyacetaminophen | N/A |
| Primary Application | Internal standard for mass spectrometry | [1] |
Elucidating the Molecular Blueprint: Synthesis and Structural Analysis
The synthesis and characterization of a high-purity internal standard are foundational to its reliability. While specific, proprietary synthesis routes for commercially available this compound are not always published in detail, a plausible synthetic pathway can be constructed based on established organic chemistry principles.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the N-acetylation of a suitable catecholamine precursor using deuterated acetic anhydride.
Caption: Proposed synthesis of this compound.
This reaction would involve the selective acylation of the amine group of a catecholamine, such as dopamine, with acetic anhydride-d6. The reaction conditions would need to be carefully controlled to prevent acylation of the hydroxyl groups on the catechol ring.
Purification of the Final Product
Post-synthesis, purification is critical to remove unreacted starting materials, reagents, and any side products. For a polar, catecholic compound like this compound, a combination of chromatographic techniques is typically employed.
-
Column Chromatography: Initial purification can be achieved using silica gel column chromatography, with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to separate the product from less polar impurities.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative reversed-phase HPLC is often the method of choice. This technique separates compounds based on their hydrophobicity, and by collecting the fraction corresponding to the desired product, a highly purified standard can be obtained.[5]
Structural Verification: NMR and Mass Spectrometry
The identity and purity of the synthesized this compound must be unequivocally confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure. Key features would include signals corresponding to the aromatic protons on the catechol ring. The absence of a singlet around 2 ppm, which would correspond to the N-acetyl methyl protons in the non-deuterated analog, and the presence of a significantly diminished or absent signal, confirms the successful incorporation of the deuterium atoms.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons and the carbonyl carbon of the amide group would be consistent with the expected structure. The signal for the deuterated methyl carbon would exhibit a characteristic multiplet due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound (C₈H₆D₃NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 171.0960 m/z.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For this compound, a prominent fragment would be expected from the loss of the deuterated ketene (C₂D₂O), resulting in a fragment ion that is 3 mass units heavier than the corresponding fragment in the non-deuterated compound.
Application in a Core Bioanalytical Workflow: Quantification of Acetaminophen in Human Plasma
The primary application of this compound is as an internal standard for the quantification of acetaminophen and its metabolites in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Caption: Workflow for acetaminophen quantification using an internal standard.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of acetaminophen and this compound in methanol.
-
From these stock solutions, prepare a series of calibration standards of acetaminophen in blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
2. Sample Preparation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.[3][6]
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[3]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content is used to separate the analyte from matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both acetaminophen and this compound.
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of acetaminophen to this compound against the nominal concentration of the calibration standards.
-
The concentration of acetaminophen in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of acetaminophen and its metabolites in complex biological matrices. Its stable isotope label ensures that it behaves nearly identically to the analyte during sample preparation and analysis, effectively compensating for matrix effects and other sources of variability. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for any researcher or scientist working in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The use of well-characterized internal standards like this compound underpins the generation of high-quality, reliable data that is crucial for advancing our understanding of drug disposition and safety.
References
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Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Chapter 11: Analysis and Purification of Catechins and Their Transformation Products. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. (n.d.). Waters. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
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A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. (n.d.). LabRulez LCMS. Retrieved January 15, 2026, from [Link]
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A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. (n.d.). Longdom Publishing. Retrieved January 15, 2026, from [Link]
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Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. (n.d.). Radboud Repository. Retrieved January 15, 2026, from [Link]
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-
This compound. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
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3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. (1980). Drug Metabolism and Disposition. Retrieved January 15, 2026, from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 15, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 15, 2026, from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved January 15, 2026, from [Link]
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Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
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N-(3,4-dihydroxyphenyl)acetamide Archives. (n.d.). Acanthus Research. Retrieved January 15, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
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A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1). (2003). PubMed Central. Retrieved January 15, 2026, from [Link]
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PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. (2012). PubMed Central. Retrieved January 15, 2026, from [Link]
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A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1). (2003). PubMed. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 15, 2026, from [Link]
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Methodological & Application
Application Note: The Use of 3-Hydroxyacetaminophen-d3 as an Internal Standard in Bioanalytical Methods
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for utilizing 3-Hydroxyacetaminophen-d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of its parent compound, 3-Hydroxyacetaminophen. As a critical metabolite of the widely used analgesic, acetaminophen, accurate quantification of 3-Hydroxyacetaminophen is paramount in pharmacokinetic, toxicokinetic, and clinical research. This document delineates the rationale for selecting a deuterated internal standard, offers detailed experimental workflows for sample preparation and LC-MS/MS analysis, and presents data to underscore the robustness and reliability of this approach.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Stable isotope-labeled internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2]
The Superiority of Deuterated Internal Standards
This compound is a deuterated analog of 3-Hydroxyacetaminophen. The key principle behind its efficacy lies in its near-identical physicochemical properties to the unlabeled analyte.[1] This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement, a phenomenon known as the matrix effect.[1][2]
Key Advantages of Using this compound:
-
Correction for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, or derivatization are mirrored by the internal standard, allowing for accurate correction.[3][4]
-
Mitigation of Matrix Effects: Complex biological matrices can suppress or enhance the analyte's signal during ionization in the mass spectrometer. Since the SIL-IS is chemically identical, it is affected in the same manner, ensuring the ratio of analyte to IS remains constant.[3][4][5]
-
Improved Accuracy and Precision: By compensating for variations in sample handling and instrument response, SIL-IS significantly enhances the accuracy and precision of quantitative results.[3][6]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[7][8]
Physicochemical Properties and Mass Spectrometric Behavior
The primary distinction between 3-Hydroxyacetaminophen and its d3-labeled counterpart is the mass difference. The incorporation of three deuterium atoms results in a mass increase of approximately 3 Daltons. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical structures ensure they behave similarly during the analytical process.
| Parameter | 3-Hydroxyacetaminophen (Analyte) | This compound (Internal Standard) | Rationale for Similarity |
| Chemical Structure | C₈H₉NO₃ | C₈H₆D₃NO₃ | Identical except for isotopic substitution. |
| Molecular Weight | ~167.16 g/mol | ~170.18 g/mol | Deuterium is heavier than hydrogen. |
| Chromatographic Retention Time | Co-elutes with the internal standard | Co-elutes with the analyte | Near-identical physicochemical properties lead to the same behavior on the chromatographic column.[1][5][6] |
| Ionization Efficiency | Experiences the same ionization suppression/enhancement as the internal standard | Experiences the same ionization suppression/enhancement as the analyte | Identical molecular structure results in the same response to matrix effects.[1][2][5] |
Experimental Protocol: Quantification of 3-Hydroxyacetaminophen in Human Plasma
This section provides a detailed, step-by-step protocol for the analysis of 3-Hydroxyacetaminophen in human plasma using this compound as an internal standard. This method is intended as a template and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
3-Hydroxyacetaminophen reference standard
-
This compound internal standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Hydroxyacetaminophen reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (ISWS) (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Sample Aliquoting: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will act as the protein precipitating agent.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for LC-MS/MS analysis. Optimization will be necessary for your specific instrument.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 3-Hydroxyacetaminophen: Q1/Q3 (e.g., 168.1 -> 126.1); this compound: Q1/Q3 (e.g., 171.1 -> 129.1) |
Note: The specific MRM transitions should be optimized by infusing the pure analyte and internal standard into the mass spectrometer.
Data Analysis and Interpretation
The concentration of 3-Hydroxyacetaminophen in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Method Validation Considerations
A full bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA's M10 Bioanalytical Method Validation Guidance).[7][9][10] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit.
-
Matrix Effect: Evaluating the impact of the biological matrix on ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions.
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: Simplified metabolic pathways of acetaminophen.
Conclusion
The use of this compound as an internal standard provides a robust, reliable, and highly accurate method for the quantification of 3-Hydroxyacetaminophen in biological matrices. Its near-identical chemical and physical properties to the analyte ensure effective compensation for experimental variability, leading to high-quality data essential for drug development and clinical research. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers and scientists in the implementation of this gold-standard bioanalytical technique.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- BenchChem. (2025). A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation.
- Das, S. (Ed.). (2019). Bioanalytical method validation and bioanalysis in regulated settings.
- U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation Guidance for Industry.
- BenchChem. (2025). Application Note: Quantitative Analysis of Acetaminophen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.
- LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- Cook, S. F., et al. (2015). Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study.
- van der Nagel, B. C. H., et al. (2017). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. Therapeutic Drug Monitoring, 39(2), 1-8.
- Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
- ResearchGate. (2017). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations.
- Patel, D., et al. (2018). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Analytical & Bioanalytical Techniques, 9(4).
- Kring, M. R., et al. (2016). Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry.
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- Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(13), 1335-1338.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-Hydroxyacetaminophen in Plasma Using a Deuterated Internal Standard
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyacetaminophen, a metabolite of acetaminophen, in human plasma. To ensure the highest degree of accuracy and precision, 3-Hydroxyacetaminophen-d3 is employed as a stable isotope-labeled internal standard. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.
Introduction: The Rationale for Precise Metabolite Quantification
Acetaminophen is a widely used analgesic and antipyretic drug.[1][2] The study of its metabolic fate is crucial for understanding its efficacy and potential toxicity. 3-Hydroxyacetaminophen is one of the metabolites formed in the liver.[3][4] Accurate quantification of such metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[5][6]
A key challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and analysis, including matrix effects where co-eluting endogenous components can suppress or enhance the analyte signal.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate these issues.[9][10][11] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable correction for any variations.[12]
This guide provides a detailed, step-by-step protocol for a robust LC-MS/MS method, grounded in established bioanalytical principles and validated to meet regulatory expectations.[13][14]
Experimental Design and Causality
The choices made in this protocol are deliberate and aim to create a self-validating and robust analytical system.
The Critical Role of the Internal Standard: this compound
This compound is the ideal internal standard for this assay.[15][16] Its three deuterium atoms provide a distinct mass shift from the endogenous analyte, allowing for separate detection by the mass spectrometer, while its chemical and physical properties are nearly identical. This ensures that any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard equally, leading to a highly reliable analyte-to-internal standard peak area ratio.[9][10]
Sample Preparation: Protein Precipitation for Simplicity and Efficiency
For the analysis of small molecules in plasma, protein precipitation is a rapid and effective sample preparation technique.[17][18][19] While other methods like solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation with acetonitrile offers a good balance of simplicity, speed, and recovery for this application.[7] Acetonitrile is effective at precipitating plasma proteins, which can otherwise foul the analytical column and interfere with the analysis.[19]
Chromatographic Strategy: Taming a Polar Analyte
3-Hydroxyacetaminophen is a polar compound, which can present a challenge for traditional reversed-phase chromatography, often leading to poor retention. To address this, a mixed-mode or a C18 column with specific mobile phase conditions is recommended to achieve adequate retention and separation from other plasma components.[2][20][21] The use of a gradient elution with an acidic mobile phase modifier, such as formic acid, protonates the analyte, which can improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[1]
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Source (Example) |
| 3-Hydroxyacetaminophen | ≥98% purity | Sigma-Aldrich |
| This compound | ≥98% isotopic purity | LGC Standards[22] |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Human Plasma (K2EDTA) | BioIVT |
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxyacetaminophen and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 3-Hydroxyacetaminophen primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will act as the protein precipitating agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-performance or Ultra-high-performance liquid chromatography system | For efficient separation and high throughput. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for retaining moderately polar compounds.[6][23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 5 minutes | A typical gradient to elute the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | To ensure reproducible retention times. |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | For sensitive and selective Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 3-Hydroxyacetaminophen ionizes well in positive mode.[1] |
| MRM Transitions | See Table 3 | For specific detection of the analyte and internal standard. |
| Source Temperature | 500°C | Optimized for efficient desolvation. |
| Gas 1 (Nebulizer) | 50 psi | |
| Gas 2 (Heater) | 50 psi | |
| Curtain Gas | 35 psi | |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for 3-Hydroxyacetaminophen and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxyacetaminophen | 168.1 | 126.1 | 15 |
| This compound | 171.1 | 129.1 | 15 |
Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer. The precursor ion for 3-Hydroxyacetaminophen corresponds to [M+H]+.[24]
Method Validation
The developed method should be validated according to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[13][25] Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.
-
Linearity and Range: Establish a calibration curve over the expected concentration range and demonstrate a linear response with a correlation coefficient (r²) > 0.99.[6]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % CV) of QC samples at multiple concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma to that in a neat solution. The use of a SIL-IS should effectively normalize for matrix effects.[10]
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Logical Relationship: Method Validation Pillars
Caption: Interconnectedness of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust workflow for the quantification of 3-Hydroxyacetaminophen in plasma. The strategic use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for sample preparation variability and matrix effects. This detailed protocol and the underlying scientific rationale offer a solid foundation for researchers in drug metabolism and pharmacokinetics, enabling the generation of high-quality, defensible bioanalytical data. Adherence to the principles of method validation is paramount to ensure the integrity of the results.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Li, W., et al. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Bioanalysis, 4(12), 1429-43. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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ResolveMass Laboratories Inc. (2024). Essential Guide to LCMS Sample Preparation Techniques. [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
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Zgoda-Pols, M., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. Molecules, 26(7), 2029. [Link]
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News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Polar Drugs with MS-compatible Method. [Link]
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Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100882. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Ferret, P. J., et al. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(3), 156-164. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 225-231. [Link]
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Lee, S. C., et al. (2015). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 7(18), 7626-7632. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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ResearchGate. (2025). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid ChromatographyTandem Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxyacetaminophen. PubChem Compound Database. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. [Link]
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Spataru, A., et al. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Journal of chromatographic science, 50(7), 589-595. [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Hinson, J. A., et al. (1980). 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. Drug metabolism and disposition: the biological fate of chemicals, 8(5), 289-294. [Link]
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Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
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Application Note: The Role of 3-Hydroxyacetaminophen-d3 in High-Precision Metabolic Profiling
Introduction: Advancing Precision in Drug Metabolism Studies
Metabolic profiling, the comprehensive analysis of small-molecule metabolites, is a cornerstone of modern biomedical research and drug development. It provides a functional readout of the physiological state of a biological system, offering critical insights into disease mechanisms, biomarker discovery, and pharmacokinetics. Acetaminophen (APAP), a widely used analgesic, undergoes extensive metabolism in the liver, producing several metabolites, including the minor, non-toxic 3-hydroxyacetaminophen.[1][2][3] Understanding the complete metabolic fate of drugs like acetaminophen is crucial for assessing their efficacy and safety profiles.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by variability introduced during sample preparation and analysis, such as sample loss, injection volume inconsistencies, and matrix-induced ion suppression or enhancement.[5][6] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[7][8] A SIL-IS is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[7]
This application note provides a detailed guide on the use of 3-Hydroxyacetaminophen-d3 , a deuterated analog of 3-hydroxyacetaminophen, as an internal standard for the precise and accurate quantification of this key acetaminophen metabolite in biological matrices. By employing the principles of isotope dilution mass spectrometry (IDMS), researchers can achieve highly reliable and reproducible data, essential for robust pharmacokinetic and toxicological assessments.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that ensures high-precision quantification by correcting for procedural and matrix-related errors. The core principle relies on adding a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the sample at the earliest stage of preparation.[9] Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the exact same losses during extraction, cleanup, and the same ionization response variations during MS analysis.[5][7]
The mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) forms based on their mass-to-charge ratio (m/z). Quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte. This ratio remains constant regardless of sample loss or signal suppression, leading to a significant improvement in analytical precision and accuracy.[8][10]
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Physicochemical Properties of this compound
This compound is specifically designed to be the ideal internal standard for the quantification of 3-hydroxyacetaminophen. Its properties ensure that it behaves identically to the analyte throughout the analytical process, with the exception of its mass.
| Property | Value | Source |
| Chemical Name | N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3 | [11] |
| Parent Drug | Acetaminophen | [12] |
| CAS Number | 1020719-47-4 | [13] |
| Molecular Formula | C₈H₆D₃NO₃ | [13] |
| Molecular Weight | 170.18 g/mol | [13] |
| Analyte MW | 167.16 g/mol (3-Hydroxyacetaminophen) | [14] |
| Mass Difference | +3 Da | |
| Recommended Purity | Isotopic Enrichment: ≥98%, Chemical Purity: >99% | [5] |
The +3 Dalton mass shift is sufficient to prevent isotopic crosstalk, ensuring that the mass signal of the analyte does not overlap with the natural isotopic distribution of the internal standard, and vice-versa.[7]
Protocol: Quantitative Analysis of 3-Hydroxyacetaminophen in Human Plasma
This section provides a robust, step-by-step protocol for the quantification of 3-hydroxyacetaminophen in human plasma using this compound as an internal standard.
Required Materials
-
Biological Sample: Human plasma (collected in K₂EDTA tubes is preferred for LC-MS).[15]
-
Internal Standard (IS) Stock: this compound (1 mg/mL in methanol).
-
Working IS Solution: 100 ng/mL in Methanol.
-
Precipitation Solvent: Ice-cold Methanol containing 0.1% Formic Acid.
-
Reconstitution Solvent: 10% Methanol in Water with 0.1% Formic Acid.
-
Equipment: Vortex mixer, refrigerated microcentrifuge, analytical balance, polypropylene microcentrifuge tubes, LC-MS/MS system.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for cleaning up plasma samples prior to LC-MS analysis.[16][17]
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Application Note: Quantitative Analysis of 3-Hydroxyacetaminophen-d3 in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-Hydroxyacetaminophen-d3 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 3-Hydroxyacetaminophen is a significant metabolite of Acetaminophen (Paracetamol), and its deuterated analog, this compound, serves as an ideal internal standard for achieving high accuracy and precision in bioanalytical studies.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols from sample preparation to instrument setup and data analysis. The methodologies described herein are grounded in established principles of bioanalysis to ensure robust and reproducible results.
Introduction: The Rationale for a Deuterated Internal Standard
Acetaminophen is one of the most widely used analgesic and antipyretic drugs globally.[4] Its metabolism is complex, and quantifying its various metabolites is crucial for understanding its pharmacokinetics and toxicological pathways.[5][6] 3-Hydroxyacetaminophen is a microsomal metabolite of acetaminophen, and its accurate measurement provides insight into specific metabolic routes.[3]
In quantitative mass spectrometry, especially within complex biological matrices like plasma or urine, analytical variability can arise from multiple sources, including sample extraction efficiency, matrix-induced ion suppression or enhancement, and instrument drift.[7][8] The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.[9][10] A SIL-IS is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[10] Because it co-elutes with the unlabeled analyte and experiences the same physical and chemical processes during sample preparation and analysis, it provides a reliable basis for normalization, dramatically improving the accuracy and precision of quantification.[1][9]
This application note details a robust LC-MS/MS method optimized for the detection and quantification of 3-Hydroxyacetaminophen, using its d3-labeled counterpart as the internal reference.
Principle of the Method: LC-MS/MS Workflow
The workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation: Proteins and other high-molecular-weight interferences are removed from the biological sample (e.g., plasma) using a protein precipitation technique. This step is crucial for protecting the analytical column and minimizing ion source contamination.[11][12]
-
Liquid Chromatography (LC): The prepared sample is injected into a reverse-phase HPLC or UHPLC system. A C18 column is used to separate this compound from other endogenous matrix components based on polarity. A gradient elution with an acidified mobile phase ensures sharp, well-resolved chromatographic peaks.[11][13]
-
Tandem Mass Spectrometry (MS/MS): The column eluent is directed into an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte. These ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[14]
Figure 1: General workflow for the quantification of this compound.
Materials and Reagents
-
Standards: 3-Hydroxyacetaminophen and this compound (≥98% isotopic purity) reference standards.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥98% purity).
-
Biological Matrix: Blank human plasma (or other relevant matrix), free of the analyte.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxyacetaminophen and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C or below.[11]
-
Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxyacetaminophen stock solution in a 50:50 methanol/water mixture to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL (this concentration may require optimization based on instrument sensitivity and expected analyte levels).
Sample Preparation Protocol: Protein Precipitation
This protocol is optimized for plasma samples and requires minimal sample volume.
-
Aliquot: Pipette 50 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS working solution (100 ng/mL this compound) to each tube and vortex briefly. Rationale: The internal standard must be added early to account for variability in all subsequent steps.[7]
-
Precipitate: Add 150 µL of ice-cold acetonitrile to each tube.
-
Mix: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate: Place the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Setup
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
Liquid Chromatography (LC) Conditions
A standard UHPLC system is recommended for fast and efficient separation.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
| Gradient Program | See Table 2 below |
Table 1: Recommended Liquid Chromatography settings.
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 2: Example LC gradient elution program. Rationale: The gradient starts with high aqueous content to retain the polar analyte, then rapidly increases the organic content to elute it, followed by a high-organic wash and re-equilibration.
Mass Spectrometry (MS) Conditions
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | ~3500 V |
| Source Temperature | ~550 °C |
| Curtain Gas | ~30 psi |
| Collision Gas (CAD) | Medium (e.g., 8 psi) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Resolution | Unit (Q1 and Q3) |
| MRM Parameters | See Table 3 below |
Table 3: Recommended Mass Spectrometry source and scan settings.
MRM Transitions
The following MRM transitions are proposed based on the known molecular weight and fragmentation patterns of acetaminophen and its derivatives.[14][15] The optimal collision energies (CE) and declustering potentials (DP) must be determined experimentally for the specific instrument being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Purpose |
| 3-Hydroxyacetaminophen | 168.1 | 126.1 | 100 | Quantifier |
| 3-Hydroxyacetaminophen | 168.1 | 108.0 | 100 | Qualifier |
| This compound | 171.1 | 129.1 | 100 | Internal Std. |
Table 4: Proposed MRM transitions for analysis. Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are chosen for their specificity and abundance after collision-induced dissociation. Using a quantifier and qualifier transition for the analyte increases confidence in identification.
Note: The images in the DOT script above are placeholders for a chromatographic peak and a mass spectrum signal, respectively, to illustrate the concept. Figure 2: Principle of SIL-IS. Analyte and IS co-elute but are detected in separate MRM channels.
Data Analysis and Method Validation
-
Quantification: The concentration of 3-Hydroxyacetaminophen in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve.
-
Method Validation: A full validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). This includes assessing:
-
Selectivity: Absence of interfering peaks in blank matrix.
-
Linearity: Typically requiring a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (or <20% at the Lower Limit of Quantification). Accuracy (%RE) should be within ±15% (or ±20% at LLOQ).[5]
-
Matrix Effect: Evaluating the impact of the biological matrix on ionization efficiency.[13]
-
Stability: Assessing analyte stability under various storage and processing conditions.
-
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound, primarily for its use as an internal standard in bioanalytical assays. The combination of a simple and effective protein precipitation protocol, efficient UHPLC separation, and highly selective MRM detection ensures high-quality data suitable for pharmacokinetic, toxicological, and clinical research applications. The principles outlined here serve as a strong foundation for developing and validating methods for acetaminophen and its metabolites in various biological matrices.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Owokoniran, O. S. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Preprints.org.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, T., & Tsutsui, N. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4551.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxyacetaminophen. PubChem.
- de Boer, D., et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 39(2), 1.
- Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
- R. P. Patel, et al. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Posyniak, A., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. Molecules, 26(7), 2035.
- Vabbilisetty, P., & Sun, L. (2017). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Analytical & Bioanalytical Techniques, 8(2).
- MedChemExpress. (n.d.). Acetaminophen metabolite 3-hydroxy-acetaminophen.
- Li, H., et al. (2019). Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 554-560.
- Cook, S. F., et al. (2015). Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study. Journal of Chromatography B, 1007, 30-42.
- Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
- Gilette, M. J., et al. (2014). Extending the Limits of Quantitative Proteome Profiling with Data-Independent Acquisition and Application to Acetaminophen-Treated Three-Dimensional Liver Microtissues. Molecular & Cellular Proteomics, 13(6), 1599-1615.
- Sajid, M., & Płotka-Wasylka, J. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis, 14(10), 659-689.
- ResearchGate. (n.d.). Product ion mass spectra of (A) acetaminophen, (B) oxycodone, (C)... [Image].
- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
- SCIEX. (n.d.). Analysis of Opiates in Oral Fluids Utilizing LC-MS/MS.
- Thermo Fisher Scientific. (2012). Clinical research and forensic toxicology - Application Compendium.
- Hinson, J. A., et al. (1980). 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. Drug Metabolism and Disposition, 8(5), 289-294.
- Kijima, A., et al. (2020). Investigation of plasma concentrations of paracetamol, metacetamol, and orthocetamol in Japanese racehorses using liquid chromatography-electrospray ionisation-tandem mass spectrometry. Drug Testing and Analysis, 12(7), 929-937.
- ResearchGate. (n.d.). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry.
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- 4. Investigation of plasma concentrations of paracetamol, metacetamol, and orthocetamol in Japanese racehorses using liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Preventing Ion Suppression of 3-Hydroxyacetaminophen-d3 in ESI-MS
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of ion suppression for 3-Hydroxyacetaminophen-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). Our goal is to equip you with the expertise to anticipate and mitigate these challenges, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity, which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4] In ESI-MS, the ionization process is a competition for charge and surface area on the evaporating droplets.[5][6] When matrix components, such as salts, phospholipids, or metabolites, co-elute with your analyte, they can outcompete it for ionization, leading to an underestimation of its true concentration. For a deuterated internal standard like this compound, this can be particularly problematic as it may not experience the exact same degree of suppression as the non-labeled analyte, leading to inaccurate quantification.[7]
Q2: What are the primary causes of ion suppression when analyzing this compound in biological matrices?
A2: The primary culprits of ion suppression for this compound in biological matrices like plasma, serum, or urine are endogenous and exogenous components that co-elute with the analyte.[3][8] These include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression in reversed-phase chromatography.[3]
-
Salts and Buffers: High concentrations of non-volatile salts (e.g., phosphate buffers) can crystallize on the ESI probe, disrupting the spray and suppressing the analyte signal.[9]
-
Co-administered Drugs and their Metabolites: Other compounds in the sample can have higher proton affinity or surface activity, leading them to be preferentially ionized.[3]
-
Column Bleed: Amine-containing hydrolysis products from certain mixed-mode chromatography columns can cause ion suppression or enhancement.[10][11]
Q3: My this compound signal is showing suppression. What are the first troubleshooting steps I should take?
A3: When faced with ion suppression, a systematic approach is key. Here are the initial steps to take:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[12] Protein precipitation, while simple, may not effectively remove phospholipids and other interfering substances.[1][13] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[6][13]
-
Optimize Chromatographic Separation: The goal is to chromatographically separate this compound from the interfering matrix components.[6] This can be achieved by modifying the mobile phase composition, adjusting the gradient profile, or using a column with a different selectivity.
-
Check for Co-elution with a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.[14] By infusing a constant flow of this compound post-column while injecting a blank matrix sample, any dip in the signal will indicate the retention time of ion-suppressing components.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Mitigate Matrix Effects
A robust sample preparation protocol is your first line of defense against ion suppression. The choice of technique will depend on the complexity of your matrix and the physicochemical properties of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE is highly effective at removing a broad range of interferences.[6][13]
Step-by-Step Methodology:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent can remove less polar interferences like phospholipids.
-
Elution: Elute the this compound with a small volume of an appropriate solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Removal of Phospholipids | Poor | Moderate | Excellent |
| Potential for Ion Suppression | High | Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
A comparative summary of common sample preparation techniques.
Guide 2: Advanced Chromatographic Strategies
If ion suppression persists after optimizing sample preparation, refining your chromatographic method is the next critical step.
Workflow for Chromatographic Optimization
Caption: A systematic workflow for optimizing chromatographic conditions to resolve this compound from interfering matrix components.
-
Gradient Modification: A steeper gradient can help to elute strongly retained matrix components after your analyte of interest.
-
Column Selection: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) can alter the selectivity and improve separation from interferences.
-
UPLC/UHPLC Technology: Utilizing columns with smaller particle sizes (<2 µm) provides significantly higher chromatographic resolution, which can separate the analyte from closely eluting matrix components.
Guide 3: Mass Spectrometer and Ion Source Optimization
Fine-tuning the ESI source parameters can also help to minimize the impact of ion suppression.
Key ESI Parameters to Optimize
| Parameter | Rationale for Optimization | Typical Starting Point |
| Capillary Voltage | Optimize for stable spray and maximum analyte signal. Excessively high voltage can cause corona discharge. | 3.0 - 4.5 kV |
| Nebulizing Gas Flow | Affects droplet size and desolvation efficiency. | Instrument dependent, optimize for stable signal. |
| Drying Gas Flow and Temperature | Crucial for efficient desolvation of the ESI droplets. | Instrument dependent, typically 8-12 L/min at 250-350 °C. |
| Source Geometry | Adjusting the position of the ESI probe can sometimes reduce the introduction of non-volatile matrix components into the MS inlet. | Refer to instrument manufacturer's guide. |
A summary of key ESI-MS parameters and their role in mitigating ion suppression.
The Role of a Deuterated Internal Standard: A Self-Validating System
The fundamental principle behind using a deuterated internal standard (D-IS) like this compound is that it will co-elute with the unlabeled analyte and experience the same degree of ion suppression.[4][15] This allows for the ratio of the analyte to the D-IS to remain constant, leading to accurate quantification.[4][6]
However, it is crucial to verify this assumption during method development. A "deuterium isotope effect" can sometimes lead to a slight chromatographic separation of the analyte and the D-IS, causing them to experience different degrees of ion suppression.[7]
Workflow for Validating the Internal Standard
Caption: A workflow for verifying that this compound effectively compensates for matrix effects experienced by the analyte.
By implementing these troubleshooting guides and understanding the underlying principles of ion suppression, you can develop robust and reliable LC-ESI-MS/MS methods for the accurate quantification of this compound.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. SlideShare. [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? [Link]
-
Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC - NIH. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
An ultrasensitive UHPLC-ESI-MS/MS method augmented with a controlled microwave derivatization reaction for quantitation of vitamin D3 and its major metabolites in COVID-19 patients. PMC - PubMed Central. [Link]
-
Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. [Link]
-
High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. PubMed Central. [Link]
-
A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. NIH. [Link]
-
LC-MS/MS profiling of eight vitamin D metabolites for enhanced biochemical evaluation of vitam. Lirias. [Link]
-
Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay. PubMed. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. PubMed. [Link]
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- 15. chromatographyonline.com [chromatographyonline.com]
addressing poor peak shape in 3-Hydroxyacetaminophen-d3 analysis
Welcome to the technical support center for the analysis of 3-Hydroxyacetaminophen-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in HPLC and LC-MS analyses. As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based approach to not only fix your chromatography but also to understand the underlying principles for robust method development.
Frequently Asked Questions (FAQs)
Here, we address the most common and often simplest issues that can lead to distorted peak shapes. Always start here before making significant changes to your method.
Q1: My peak for this compound is tailing. What is the most common cause?
A1: Peak tailing for polar, phenolic compounds like this compound is most frequently caused by secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the phenolic hydroxyl groups on your analyte can interact with acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] These interactions are a different retention mechanism from the primary hydrophobic interaction, causing some molecules to be held back longer and slowly elute, resulting in a "tail".[5] This is especially prominent when the mobile phase pH is high enough to deprotonate the silanol groups, making them negatively charged and highly interactive with polar analytes.[2][4]
Q2: All the peaks in my chromatogram, not just this compound, look poor. Where should I start looking?
A2: If all peaks are similarly affected (e.g., all are broad or tailing), the issue is likely systemic rather than chemical.[6] The problem probably lies "upstream" of the column. Common culprits include:
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][2][7]
-
Column Void or Contamination: A void at the head of the column or a blocked inlet frit will distort the sample band before separation begins, affecting all peaks.[6][7] This can be caused by pressure shocks or accumulation of particulate matter from samples or the mobile phase.[7]
-
System Leaks: A leak in the system can lead to fluctuating pressure and poor peak shape.
Q3: My peak shape is fine for the standards, but it deteriorates when I inject my extracted plasma/urine samples. Why?
A3: This strongly suggests a matrix effect or an issue with your sample preparation. Two primary factors are at play:
-
Sample Solvent Incompatibility: If you dissolve your extracted sample in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[1] The strong solvent carries the analyte band down the column in a diffuse manner before the mobile phase can properly focus it.
-
Matrix Overload: Biological samples contain many endogenous components. If your sample cleanup is insufficient, these components can accumulate on the column, leading to peak shape degradation over a series of injections.[6]
Q4: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect the peak shape of my analyte?
A4: Yes, the choice of organic modifier can influence peak shape. While both are common in reversed-phase chromatography, they have different properties. Methanol is a protic solvent and is generally better at masking residual silanol groups through hydrogen bonding, which can sometimes lead to improved peak shape for basic or polar compounds compared to acetonitrile.[2] However, acetonitrile often provides better efficiency and lower backpressure. The optimal choice depends on the specific interactions between your analyte, stationary phase, and mobile phase.
In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, the following guides provide a more detailed, systematic approach to diagnosing and solving poor peak shape for this compound.
Guide 1: Optimizing the Mobile Phase
The mobile phase is one of the most powerful tools for controlling peak shape, especially for ionizable compounds.
The Role of pH in Analyzing this compound
3-Hydroxyacetaminophen is a phenolic compound, meaning it has acidic hydroxyl groups. The parent compound, acetaminophen, has a pKa of approximately 9.4.[1] The addition of a second hydroxyl group will result in two pKa values, and it's crucial to control the ionization state of these groups for consistent chromatography.
To ensure your analyte is in a single, neutral form and to suppress the ionization of residual silanols on the column packing, the mobile phase pH should be at least 2 pH units below the analyte's pKa .[7] Operating at a low pH (e.g., pH 2.5 - 4.0) protonates the silanol groups, minimizing their ability to interact with your analyte.
Troubleshooting Workflow: Mobile Phase pH Adjustment
Caption: A decision tree for troubleshooting mobile phase pH.
Recommended Mobile Phase Buffers
| Target pH Range | Recommended Buffer | pKa | Notes |
| 2.0 - 3.0 | Formic Acid | 3.75 | Volatile and excellent for LC-MS applications. |
| 2.5 - 4.5 | Phosphate Buffer | 2.1, 7.2 | Non-volatile, not suitable for LC-MS. Use for UV detection. |
| 3.0 - 5.0 | Ammonium Formate | 3.75 | Volatile and a good choice for LC-MS. |
| 4.0 - 6.0 | Acetic Acid / Ammonium Acetate | 4.76 | Volatile and commonly used in LC-MS. |
Protocol: Preparing a Buffered Mobile Phase (e.g., 10 mM Ammonium Formate in Water, pH 3.5)
-
Prepare Stock: Weigh out 0.63 g of ammonium formate and dissolve in 1 L of HPLC-grade water to make a 10 mM solution.
-
pH Adjustment: Place a calibrated pH probe into the solution. Slowly add formic acid dropwise while stirring until the pH reaches 3.5.
-
Filtration: Filter the aqueous mobile phase through a 0.22 µm membrane filter to remove particulates that could block your column frit.[7]
-
Degassing: Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from forming in the pump.[7]
-
Final Preparation: Mix the filtered, degassed aqueous component with the desired amount of organic modifier (e.g., for a 90:10 A:B mobile phase, mix 900 mL of the buffer with 100 mL of acetonitrile).
Guide 2: Column and Hardware Issues
If optimizing the mobile phase doesn't work, the problem may be physical.
Identifying the Source of the Problem
A systematic approach is key to isolating hardware issues.
Caption: A workflow for isolating column-related hardware issues.
Protocol: Column Flushing and Cleaning
If you suspect contamination is the cause of your poor peak shape, a systematic flush can restore performance. Always disconnect the column from the detector during flushing.
-
Initial Flush: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 20-30 column volumes to remove any precipitated salts.
-
Strong Solvent Wash (for reversed-phase): If contamination persists, flush with progressively stronger solvents. A typical sequence for a C18 column is:
-
100% Methanol
-
100% Acetonitrile
-
75:25 Acetonitrile/Isopropanol
-
100% Isopropanol
-
-
Return to Mobile Phase: Gradually re-introduce your mobile phase by stepping back down the solvent series.
-
Equilibration: Equilibrate the column with your actual mobile phase (including buffer) for at least 20-30 column volumes before running another sample. A stable baseline and pressure are indicative of an equilibrated column.
Guide 3: Analyte-Specific Considerations
Choosing the Right Column
While C18 is the workhorse of reversed-phase chromatography, for a polar compound like this compound, other stationary phases might offer better peak shape and retention.
-
End-Capped C18: Most modern C18 columns are "end-capped," which means the residual silanol groups are chemically bonded with a small, inert group to reduce their activity.[2][3] This is a minimum requirement.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[2]
-
Phenyl Phases: Phenyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions and are a good option for phenolic compounds.
Sample Overload
Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting or a characteristic "right-triangle" tailing peak.
-
Symptom: Peak shape improves significantly upon diluting the sample.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- de Jong, et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Alwsci.
- Li, Y., et al. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Bioanalysis.
- MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Gicquel, T., et al. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- Chrom Tech, Inc.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- J. Chrom B. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood.
- Element Lab Solutions. Peak Tailing in HPLC.
- Hawach Scientific. Polar Column in HPLC Example.
- ACD/Labs. (2022).
- Agilent Technologies.
- BenchChem. Technical Support Center: HPLC Analysis of Phenolic Compounds.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Crawford Scientific. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. YouTube.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Acetaminophen.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
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- 4. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
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- 7. 3-Hydroxyacetaminophen | C8H9NO3 | CID 161950 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing background noise in 3-Hydroxyacetaminophen-d3 quantification
Welcome to the technical support resource for the quantitative analysis of 3-Hydroxyacetaminophen-d3. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate measurements using LC-MS/MS and may encounter challenges with background noise. As a deuterated analog of a key acetaminophen metabolite, this compound serves as an essential internal standard in pharmacokinetic and metabolic research.[1][2][3] Achieving low limits of quantification is paramount, and this requires a systematic approach to identifying and minimizing sources of analytical noise.
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a structured, question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues, thereby enhancing the robustness and sensitivity of your assays.
FAQ 1: My baseline is consistently high and noisy in my this compound analysis. Where should I start?
High background noise is a common issue in LC-MS/MS analysis that can obscure low-level signals and compromise quantification accuracy.[4] The problem can originate from the sample matrix, the LC system, the MS detector, or a combination thereof. A systematic approach is the most effective way to diagnose the root cause.
The first step is to isolate the source of the noise by sequentially simplifying the system. Start by running the mass spectrometer with direct infusion of a clean solvent mix (typical starting mobile phase conditions). If the noise is still high, the issue likely lies within the mass spectrometer itself (e.g., contamination in the ion source or optics). If the noise is low, the problem originates from the LC system or the samples.
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for high background noise.
FAQ 2: I suspect matrix effects are causing my high background. What are the best sample preparation strategies?
Matrix effects, which occur when co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a primary cause of poor sensitivity and variability in bioanalysis.[5][6] Phospholipids from plasma or tissue samples are particularly notorious for causing ion suppression and fouling the MS source.[6] The choice of sample preparation technique is critical for removing these interferences.
Your selection should balance the need for cleanup with throughput and recovery. For this compound, which is a relatively polar small molecule, different strategies can be effective.
| Technique | Principle | Pros | Cons | Best For Removing |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. | Fast, simple, inexpensive, high recovery of polar analytes. | Minimal cleanup; phospholipids and other soluble components remain in the supernatant.[5] | Bulk proteins. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.[5] | Excellent removal of salts, phospholipids, and polar interferences. | More labor-intensive, requires solvent optimization, potential for analyte loss. | Phospholipids, salts, highly polar/non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | Highly selective, provides the cleanest extracts, can concentrate the analyte. | Most expensive, requires method development (sorbent, wash/elute solvents). | A broad range of interferences, depending on the sorbent chemistry. |
| HybridSPE®-Phospholipid | A specialized technique combining protein precipitation with phospholipid removal via a zirconia-coated sorbent.[6] | Fast (like PPT), but with targeted removal of phospholipids. | More expensive than standard PPT. | Specifically phospholipids.[6] |
Expert Recommendation: For initial method development, start with a simple Protein Precipitation . If you observe significant background noise or ion suppression (which can be checked with a post-column infusion experiment), move to a more rigorous technique.[7] Liquid-Liquid Extraction is often an excellent and cost-effective next step for removing phospholipids.[5] For the highest sensitivity and regulatory compliance, a well-developed Solid-Phase Extraction method is the gold standard.
Protocol: General Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound.
-
pH Adjustment (if necessary): Adjust the sample pH to ensure the analyte is in a neutral, uncharged state to facilitate extraction into an organic solvent.[5]
-
Add Extraction Solvent: Add 500 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge: Centrifuge at >10,000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer Supernatant: Carefully transfer the organic (top) layer to a new clean tube, avoiding the protein disk at the interface.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analyze: Vortex briefly and inject into the LC-MS/MS system.
FAQ 3: Could my LC method be the source of the background noise?
Absolutely. The mobile phase and chromatographic conditions are direct inputs into the mass spectrometer, and their quality is critical.[8][9]
-
Solvent and Additive Purity: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium formate). HPLC-grade solvents can contain impurities and non-volatile components that significantly increase background noise, especially in the low mass range common for small molecule analysis.[8]
-
Water Quality: Use ultrapure water (18.2 MΩ·cm) from a well-maintained purification system. Do not store aqueous mobile phases for extended periods, as they can support bacterial growth.
-
Mobile Phase Additives: Keep additives at a low concentration (typically 0.1% formic acid) to facilitate ionization without creating excessive background. Avoid non-volatile buffers like phosphates or sulfates, which will contaminate the MS source.
-
Column Bleed: Ensure you are using a high-quality, stable LC column designed for mass spectrometry. Older columns or those operated outside their recommended pH or temperature range can shed stationary phase material ("bleed"), which appears as a rising baseline in a gradient and contributes to noise.
-
Gradient Elution: A well-designed gradient can chromatographically separate this compound from matrix components that cause suppression. If interfering peaks co-elute with your analyte, adjusting the gradient slope or starting conditions can resolve them, effectively reducing noise at the point of detection.[7]
FAQ 4: How can I optimize my MS ion source to reduce noise for this compound?
Optimizing the ion source is a crucial step to ensure maximum production and transmission of analyte ions while minimizing noise.[8][10] For a small molecule like this compound, Electrospray Ionization (ESI) is the most common technique.
Caption: Sources of signal and noise in an ESI source.
Key Parameters to Optimize:
-
Gas Flows (Nebulizing and Drying Gas): The nebulizing gas helps form a fine spray of droplets, while the drying gas aids in solvent evaporation. Insufficient gas flow can lead to poor desolvation, resulting in solvent clusters and increased noise. Conversely, excessive flow can prematurely neutralize ions.
-
Gas Temperature: Higher temperatures improve desolvation but can cause thermal degradation of labile compounds. For this compound, a moderately high temperature is generally safe and effective.
-
Capillary/Spray Voltage: This voltage is applied to the ESI needle to induce charge on the droplets. Optimize this parameter to achieve a stable and maximal signal for your analyte.
-
Source Position: The physical position of the ESI probe relative to the MS inlet can have a significant impact on sensitivity. Optimize this in both the horizontal and vertical dimensions.
-
Declustering Potential / Fragmentor Voltage: Applying a moderate voltage in the medium-pressure region of the source can help break up solvent clusters and reduce noise.[10] However, excessive voltage can cause in-source fragmentation of the analyte itself, which may or may not be desirable.
| Parameter | Typical Starting Value | Optimization Goal |
| Nebulizing Gas Flow | Instrument Dependent | Stable spray, maximum signal intensity |
| Drying Gas Flow | 8-12 L/min | Efficient desolvation without signal loss |
| Drying Gas Temperature | 300-450 °C | Maximize signal, minimize thermal degradation |
| Capillary Voltage | 3.0-4.5 kV (Positive Mode) | Stable spray, maximum signal intensity |
| Declustering Potential | 20-80 V | Minimize adducts/clusters, maximize parent ion |
Note: These are general starting points. Always optimize parameters using your specific instrument and mobile phase conditions by infusing a solution of this compound and monitoring the signal-to-noise ratio.[8]
FAQ 5: I've optimized my method, but persistent background ions remain. How do I eliminate contamination?
Persistent background ions, often called "chemical noise," are a common problem stemming from contamination in the analytical workflow.[11][12] Identifying the source requires careful investigation.
-
Solvents and Glassware: Do not use detergents to wash solvent bottles or vials, as surfactants are highly ionizable and difficult to remove.[11] Dedicate specific glassware for LC-MS use and rinse thoroughly with high-purity solvent before use.
-
System Contamination: Contaminants can build up in the injection port, tubing, and especially the ion source.[4][13] If you suspect system contamination, perform a systematic cleaning. A weekly cleaning of the ion source is a good preventative practice.[4]
-
Sample Carryover: If a high-concentration sample is followed by a low-concentration one, analyte can carry over from the autosampler, causing artificially high baselines or "ghost peaks." Ensure your autosampler's needle wash procedure is effective by using a strong wash solvent and injecting multiple blanks after a high-concentration sample.
-
Environmental Contaminants: The lab environment itself can be a source of contamination. Phthalates from plastics, silicones from vacuum pump oil, and other volatile organic compounds can enter the MS.
Protocol: Basic Ion Source Cleaning Checklist
-
Safety First: Power down the instrument and vent the system according to the manufacturer's instructions. Ensure the source components are cool before handling.
-
Disassemble: Carefully remove the outer source components, such as the spray shield and capillary.
-
Clean Components: Sonicate the metal components sequentially in high-purity water, then methanol, and finally acetonitrile (5-10 minutes per solvent).
-
Dry Thoroughly: Dry all components completely with a stream of high-purity nitrogen before reassembly. Moisture can cause electrical issues.
-
Reassemble and Pump Down: Reinstall the source, close the system, and pump down to operating vacuum.
-
Equilibrate and Calibrate: Allow the system to equilibrate for several hours. Perform a system calibration to ensure performance is restored.
FAQ 6: Are there specific considerations for this compound that could affect background?
Yes. While stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects and improving accuracy, there are a few points to consider.[14][15][16]
-
Isotopic Purity: Ensure the this compound standard has high isotopic purity. The presence of unlabeled 3-Hydroxyacetaminophen (M+0) could contribute to the signal of the native analyte if it is also being monitored.
-
Deuterium Exchange: While unlikely under typical reversed-phase LC conditions, deuterium atoms on certain functional groups can sometimes exchange with protons from the mobile phase, particularly at extreme pH. The deuterium atoms on this compound are on the acetyl group, which is generally stable.
-
Metabolic Stability: 3-Hydroxyacetaminophen is a metabolite of acetaminophen.[3][17] When analyzing biological samples from subjects dosed with acetaminophen, there will be high levels of endogenous acetaminophen metabolites, which could potentially interfere with the analysis if they are not chromatographically resolved.[18][19] The use of a high-resolution mass spectrometer or careful selection of MS/MS transitions is crucial to ensure specificity.
By methodically addressing these potential sources of noise—from the initial sample preparation to the final mass spectrometric detection—you can significantly improve the signal-to-noise ratio for this compound, leading to more reliable and sensitive quantification.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available from: [Link]
-
Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Journal of Forensic Sciences. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. Available from: [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available from: [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]
-
Tune compounds for electrospray ionisation/in-source collision-induced dissociation with mass spectral library searching. PubMed. Available from: [Link]
-
Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. Available from: [Link]
-
LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. ResearchGate. Available from: [Link]
-
Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ. ResearchGate. Available from: [Link]
-
Tune compounds for electrospray ionisation/in-source collision-induced dissociation with mass spectral library searching. ResearchGate. Available from: [Link]
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Available from: [Link]
-
Use Of Noise Parameters To Optimize Data Collection Rates In Lc-ms. BASi. Available from: [Link]
-
Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. Available from: [Link]
-
High background after preventative maintenance. Chromatography Forum. Available from: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Available from: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available from: [Link]
-
A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters. Available from: [Link]
-
Acetaminophen metabolite interferes in analysis for amino acids. PubMed. Available from: [Link]
-
Acetaminophen metabolite interferes in analysis for amino acids. Oxford Academic. Available from: [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. Available from: [Link]
-
Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Acetaminophen metabolism revisited using non-targeted analyses: implications for human biomonitoring. ChemRxiv. Available from: [Link]
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A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Available from: [Link]
-
Method development for simultaneous estimation of acetaminophen and its related substance by liquid chromatography-mass spectrometry (LC-MS). Available from: [Link]
-
Product ion mass spectra of (A) acetaminophen, (B) oxycodone, (C)... ResearchGate. Available from: [Link]
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Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. PubMed Central. Available from: [Link]
-
Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available from: [Link]
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Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. PubMed Central. Available from: [Link]
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This compound. Veeprho. Available from: [Link]
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(PDF) Studies of Acetaminophen and Metabolites in Urine and Their Correlations with Toxicity Using Metabolomics. ResearchGate. Available from: [Link]
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Internal energy and fragmentation of ions produced in electrospray sources. Dr. Rainer Glaser's Home Pages. Available from: [Link]
- Chemical noise reduction for mass spectrometry. Google Patents.
-
How to reduce high background noise in an LC MS/MS experiment? ResearchGate. Available from: [Link]
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3-Hydroxyacetaminophen. PubChem. Available from: [Link]
-
3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. PubMed. Available from: [Link]
-
CAS No : 1020719-47-4 | Product Name : this compound. Pharmaffiliates. Available from: [Link]
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Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). National Institutes of Health. Available from: [Link]
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Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available from: [Link]
Sources
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Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards
Welcome to the Technical Support Center dedicated to addressing the challenges of isotopic exchange with deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of stable isotope dilution mass spectrometry for their quantitative analyses. Here, you will find in-depth explanations, actionable troubleshooting guides, and detailed protocols to ensure the isotopic integrity of your standards and the reliability of your data.
Introduction: The Imperative of Isotopic Stability
In the landscape of quantitative mass spectrometry, particularly within pharmacokinetic, metabolomic, and clinical studies, deuterated internal standards are the cornerstone of robust and reliable assays.[1][2][3] Their chemical similarity to the analyte ensures they co-elute and experience similar ionization effects, providing a reliable reference for accurate quantification.[1][2] However, this analytical paradigm is predicated on a critical assumption: the isotopic stability of the deuterated standard.
Isotopic exchange, specifically the unintended replacement of deuterium (D) with hydrogen (H), can undermine this assumption, leading to significant analytical errors.[4][5][6] This phenomenon, often referred to as "back-exchange," alters the mass of the internal standard, causing it to be partially or wholly detected as the unlabeled analyte. The consequences are a compromised assay, with potential underestimation of the internal standard and overestimation of the analyte's true concentration.[4][6]
This guide provides a comprehensive framework for understanding, identifying, and mitigating isotopic exchange, empowering you to maintain the integrity of your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical issue for my deuterated standards?
A1: Isotopic exchange is a chemical process where a deuterium atom on your standard molecule is swapped for a hydrogen atom from its environment (e.g., solvent, sample matrix).[4][6] This is a major concern because it compromises the mass of your internal standard, which is the very basis of its utility in mass spectrometry.[4] The loss of deuterium can lead to inaccurate quantification, typically an overestimation of the analyte's concentration.[4][6] In severe cases, it can even generate a false positive signal for the unlabeled analyte.[4]
Q2: What are the primary factors that drive unwanted isotopic exchange?
A2: The rate and extent of isotopic exchange are primarily governed by four key factors:
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its molecular location. Labels on heteroatoms (like -OH, -NH, -SH) are extremely labile. Deuteriums on carbons adjacent to carbonyl groups or on aromatic rings can also be susceptible under certain conditions.[6][7]
-
pH of the Solution: The exchange rate is highly pH-dependent. Both acidic and, more significantly, basic conditions can catalyze the exchange. For many compounds, the minimum rate of exchange occurs in a slightly acidic environment, typically around pH 2.5-3.0.[5][6][8]
-
Temperature: Higher temperatures provide the activation energy needed for the exchange reaction to occur, thus accelerating the rate of deuterium loss.[5][6][8]
-
Solvent Composition: Protic solvents like water and methanol are sources of exchangeable protons and can facilitate back-exchange.[5][6] Aprotic solvents, such as acetonitrile, are generally preferred for storing stock solutions.[5]
Q3: How can I determine if my deuterated standard is undergoing back-exchange?
A3: A common indicator of back-exchange is a time-dependent change in your analytical signals. You will typically observe a decrease in the peak area of your deuterated internal standard and a corresponding increase in the signal for the unlabeled analyte.[5] A definitive test involves incubating the deuterated standard in your sample matrix or working solvent over a time course (e.g., 0, 2, 4, 8, 24 hours) at a specific temperature and analyzing the samples. A systematic shift in the ratio of the standard to the analyte signal over time is a strong indication of isotopic exchange.
Q4: Are deuterium labels on aromatic rings always stable?
A4: While generally more stable than labels on heteroatoms, aromatic C-D bonds are not entirely immune to exchange. The electronic nature of the ring and the reaction conditions play a significant role. Electron-rich aromatic rings are more susceptible to electrophilic substitution, which can facilitate H/D exchange, particularly under acidic conditions.[9] For instance, anilines and phenols can undergo exchange on the aromatic ring.[9]
Q5: Can lyophilization (freeze-drying) help prevent back-exchange?
A5: Yes, lyophilization can be a very effective strategy. By removing the protic solvent (water), the primary source of protons for back-exchange is eliminated. Storing the lyophilized powder at low temperatures (e.g., -20°C or -80°C) in a desiccated environment is an excellent method for long-term storage to maintain isotopic integrity.[8]
Troubleshooting Guide: Diagnosing and Resolving Isotopic Exchange
This section provides a structured approach to identifying the root cause of isotopic exchange and implementing effective solutions.
Issue 1: Drifting Internal Standard Signal and Inconsistent Analyte/IS Ratio
This is the most common symptom of isotopic exchange. If you observe a decreasing internal standard signal over the course of an analytical run or between runs, it's crucial to investigate for back-exchange.
Below is a systematic workflow to pinpoint the source of instability.
Caption: Workflow for diagnosing isotopic exchange.
Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical method.
Materials:
-
Deuterated internal standard stock solution
-
Mobile phase A and B
-
Blank biological matrix (plasma, urine, etc.)
-
LC-MS/MS system
Procedure:
-
Mobile Phase Stability:
-
Prepare a solution of the deuterated internal standard in your initial mobile phase composition at the concentration used in your assay.
-
Aliquot this solution into several vials.
-
Analyze one vial immediately (T=0).
-
Store the remaining vials in the autosampler at its set temperature.
-
Inject the vials at subsequent time points (e.g., 4, 8, 12, and 24 hours).
-
Analysis: Plot the internal standard peak area versus time. A consistent downward trend indicates exchange in the mobile phase.
-
-
Matrix Stability (Post-Extraction):
-
Process blank matrix using your standard sample preparation method.
-
In the final reconstituted extract, spike the deuterated internal standard to the working concentration.
-
Aliquot into several vials.
-
Analyze one vial immediately (T=0).
-
Incubate vials at both room temperature and your typical storage temperature (e.g., 4°C).
-
Analyze at subsequent time points (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Compare the internal standard peak area over time. A decrease in signal indicates that components of the extracted matrix and/or the reconstitution solvent are promoting exchange.
-
Issue 2: Deuterium Exchange in Specific Functional Groups
Certain functional groups are notoriously prone to back-exchange. Understanding their lability is key to prevention.
| Functional Group with Deuterium Label | Relative Stability | Conditions Promoting Exchange | Mitigation Strategies |
| -OD, -ND, -SD (Alcohols, Amines, Thiols) | Very Low (Highly Labile) | Protic solvents (water, methanol), any pH.[7][10] | Synthesize standard with deuterium on a stable carbon position. These positions are unsuitable for internal standards. |
| α-Carbon to Carbonyl (C=O) | Low to Moderate | Basic conditions (enolization), elevated temperatures.[6][11] | Maintain acidic pH (pH < 4), keep samples cold. |
| Aromatic C-D (Electron-Rich Rings) | Moderate to High | Strongly acidic conditions, presence of activating groups (-OH, -NH2).[9] | Buffer mobile phase to pH 3-6. Avoid strongly acidic sample preparation steps if possible. |
| Aromatic C-D (Electron-Poor Rings) | High | Generally stable under typical LC-MS conditions. | N/A |
| Aliphatic C-D | Very High | Generally stable; requires harsh conditions or specific catalysts to exchange.[12][13] | Ideal location for deuterium labels. |
Deuterium atoms attached directly to heteroatoms like oxygen and nitrogen are readily exchangeable with protons from solvents like water or methanol.[7][10] This exchange is often so rapid that these positions are unsuitable for deuterated standards used in quantitative bioanalysis.
-
Alcohols (-OD): The hydroxyl deuterium will rapidly exchange with protons from any protic solvent.[10] Proper storage in a dry, inert atmosphere is crucial to maintain the integrity of the neat material, but once in solution, exchange is almost inevitable.[10]
-
Amines (-ND₂): Similar to alcohols, the deuterium on an amine group is highly labile.[9][] The rate of exchange can be influenced by pH.
Causality: The lone pair of electrons on the oxygen or nitrogen atom can readily accept a proton from the solvent, and the attached deuterium can be abstracted by a solvent molecule, leading to rapid equilibrium between the deuterated and non-deuterated forms.
Mitigation Strategies and Best Practices
Once isotopic exchange is confirmed, the following strategies can be implemented to minimize or eliminate the problem.
This is the most critical and effective approach to minimizing back-exchange.[5][8]
Caption: Logic for temperature and pH control.
Protocol for Minimizing Back-Exchange During Sample Analysis:
-
Temperature Control:
-
Set the autosampler temperature to the lowest practical setting, typically 4°C.
-
If possible, use a cooled column compartment.
-
Keep samples on ice or in a cooled rack during any manual handling steps prior to injection.[8]
-
Pre-chill all buffers and solvents used in the final sample preparation steps.[8]
-
-
pH Control:
-
Verify the pH of your mobile phases and reconstitution solvent.
-
If the current pH is neutral or basic and you are observing exchange, adjust the pH to the 2.5-3.0 range using a suitable buffer or acid (e.g., formic acid, trifluoroacetic acid).[6][8]
-
Ensure the sample extract is buffered at this optimal pH before injection.
-
The most robust solution is to use an internal standard where the deuterium labels are placed on positions that are not susceptible to exchange.
-
Best Practice: During the synthesis of the deuterated standard, labels should be placed on stable positions such as aliphatic or non-activated aromatic carbons.[6][7] A mass difference of at least three mass units between the analyte and the standard is recommended to avoid isotopic crosstalk.[7]
-
Recommendation: When purchasing a deuterated standard, review the certificate of analysis to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable heteroatoms for quantitative LC-MS applications.
-
Stock Solutions: Prepare and store stock solutions of deuterated standards in a high-purity aprotic solvent (e.g., acetonitrile, DMSO) whenever solubility allows.
-
Minimize Exposure: Reduce the time samples spend in protic solvents, especially at elevated temperatures. Optimize sample preparation workflows to be as rapid as possible.
-
Lyophilize: For long-term storage of standards, especially those that are particularly labile or will be used infrequently, lyophilize aliquots from a non-buffered aqueous solution and store the resulting powder desiccated at -20°C or -80°C.[8]
References
- Navigating the Isotopic Landscape: A Technical Guide to the Storage and Stability of Deuter
- Technical Support Center: Troubleshooting Isotopic Exchange in Deuter
- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Benchchem.
- Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid.
- Deuteration of Amines and Amides Based on DCL™. BOC Sciences.
- Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing.
- Iridium-catalyzed α-selective deuteration of alcohols.
- Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards. Benchchem.
- Technical Support Center: Minimizing Isotopic Exchange in Labeling Experiments. Benchchem.
- Deuterium isotope exchange between carboxylic acids and hydrogen. The Journal of Chemical Physics.
- Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science (RSC Publishing).
- Late-Stage β-C(sp3)
- Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuter
- Synthesis of Deuterated Enaminones with High Isotopic Fidelity.
- One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide. Organic Letters.
- A practical and environmentally friendly protocol for synthesis of α-deuter
- A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation.
- Isotopic exchange reactions of amines. Part 1. An 2H nuclear magnetic resonance study of the amino to methyl group deuteron exch. Canadian Journal of Chemistry.
- Technical Support Center: Isotopic Exchange Issues with Deuter
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Deuterated Standards for LC-MS Analysis.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A mild and efficient photocatalytic protocol for the α-deuteration of aliph
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Semantic Scholar.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT.
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- A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach.
- Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degrad
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
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Technical Support Center: Enhancing Recovery of 3-Hydroxyacetaminophen-d3 from Plasma
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the extraction and analysis of 3-Hydroxyacetaminophen-d3 from plasma. It addresses common challenges and offers troubleshooting strategies to improve recovery and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plasma?
A1: The three most common techniques for extracting this compound from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] The choice of method depends on the required level of sample cleanliness, sensitivity, and throughput.
Q2: I'm observing low recovery of this compound. What are the potential causes?
A2: Low recovery can be attributed to several factors, including suboptimal pH during extraction, which affects the ionization state of the analyte.[2] Other causes include inefficient protein removal, issues with the solid-phase extraction (SPE) procedure, or the inherent solubility of the analyte in the chosen solvents.[2]
Q3: How can matrix effects be minimized in the LC-MS/MS analysis of this compound?
A3: Matrix effects, which arise from co-eluting endogenous components in plasma, can be mitigated through effective sample cleanup.[3] While "dilute and shoot" methods are simple, they can lead to increased instrument downtime.[3] SPE and supported liquid extraction (SLE) generally provide cleaner samples than protein precipitation.[3] Chromatographic separation can also be optimized to resolve the analyte from interfering matrix components.[4]
Q4: Which SPE sorbent is most suitable for this compound?
A4: A mixed-mode polymeric SPE sorbent is often recommended for the extraction of acetaminophen and its metabolites. These sorbents utilize both reversed-phase and ion-exchange mechanisms, allowing for targeted retention and elution, which can lead to a cleaner final extract.[3]
Troubleshooting Guides
Issue 1: Poor and Inconsistent Recovery
Low and variable recovery is a frequent challenge that can compromise the accuracy and reliability of your results. The following is a systematic guide to diagnosing and resolving this issue.
Potential Causes and Solutions:
-
Suboptimal pH: The pH of the sample is critical, especially for compounds that can be ionized.
-
Solution: Adjust the pH of the plasma sample to ensure the analyte is in a neutral state for efficient extraction. For metabolites that are conjugated, enzymatic hydrolysis may be necessary to improve recovery.[5]
-
-
Inefficient Protein Precipitation: Incomplete protein removal can lead to analyte loss and significant matrix effects.
-
Solid-Phase Extraction (SPE) Issues: Problems can arise at any stage of the SPE process.
-
Solution:
-
Conditioning: Ensure the SPE sorbent is properly conditioned with an appropriate solvent (e.g., methanol) and equilibrated with a solution that mimics the sample matrix.[8]
-
Loading: Load the sample at a slow and controlled flow rate to allow for adequate interaction between the analyte and the sorbent.[2]
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.
-
Elution: Optimize the elution solvent to ensure complete desorption of the analyte from the sorbent.
-
-
Caption: Troubleshooting workflow for poor recovery.
Issue 2: Significant Matrix Effects in LC-MS/MS
Matrix effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The presence of co-eluting endogenous materials can interfere with the ionization of the target analyte.
-
Chromatographic Co-elution: The analyte may be co-eluting with interfering compounds like phospholipids.
-
Solution: Optimize the LC method to improve separation. This can include adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column with alternative chemistry.[4]
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect |
| Protein Precipitation | 85-95%[4] | High |
| Liquid-Liquid Extraction | 90-100% | Moderate |
| Solid-Phase Extraction | >83%[10] | Low |
Experimental Protocol: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.[7]
-
Vortex the plasma to ensure homogeneity.[7]
-
To 100 µL of plasma, add 50 µL of an internal standard solution.
-
Add 250 µL of acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture and then centrifuge for 2 minutes at 14,800 rpm.[7]
-
Filter the supernatant through a 0.2 µm syringe filter.[7]
-
Inject an aliquot of the filtered supernatant into the LC-MS/MS system.[7]
Caption: A typical protein precipitation workflow.
References
-
ChemRxiv. (n.d.). Acetaminophen metabolism revisited using non-targeted analyses: implications for human biomonitoring. Retrieved from [Link]
-
PubMed. (n.d.). A simple method for the isolation of vitamin D metabolites from plasma extracts. Retrieved from [Link]
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Protocols.io. (2019, October 4). a protein precipitation extraction method. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Biotage. (n.d.). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study. Retrieved from [Link]
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Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. Retrieved from [Link]
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RIVM. (n.d.). Summary of methods used by participants (samples of plasma). Retrieved from [Link]
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Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]
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Norlab. (n.d.). Converting a Liquid-Liquid Extraction Method for Vitamin D to a 96-Well Plate. Retrieved from [Link]
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MDPI. (2024, July 18). An HPLC-UV Method to Assess Human Plasma 25(OH)D 3. Retrieved from [Link]
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ResearchGate. (n.d.). Protein Precipitation Procedures. Retrieved from [Link]
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National Institutes of Health. (n.d.). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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PubMed. (2022, May 30). Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Retrieved from [Link]
-
MDPI. (2024, April 24). Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Retrieved from [Link]
- Google Patents. (n.d.). US9291535B2 - Method and apparatus for the extraction of vitamin D metabolites from human plasma.
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SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved from [Link]
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BHSAI. (2019, April 8). Mechanistic identification of biofluid metabolite changes as markers of acetaminophen-induced liver toxicity in rats. Retrieved from [Link]
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National Institutes of Health. (2022, May 2). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay. Retrieved from [Link]
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MDPI. (2024, April 24). Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards for Acetaminophen Quantification: 3-Hydroxyacetaminophen-d3 vs. The Field
In the landscape of clinical and toxicological bioanalysis, the accurate quantification of acetaminophen (APAP) is paramount. Acetaminophen overdose is a leading cause of acute liver failure, making precise measurements critical for patient care and research into its hepatotoxicity.[1] At the heart of a robust quantitative assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) lies the internal standard (IS)—a silent partner that ensures accuracy by correcting for variations in sample processing and instrument response.[2]
While Acetaminophen-d4 has long been the workhorse in this field, the emergence of other stable isotope-labeled (SIL) standards, such as 3-Hydroxyacetaminophen-d3, prompts a necessary evaluation. This guide provides an in-depth comparison of these internal standards, grounded in bioanalytical principles and experimental evidence, to help researchers select the optimal tool for their specific application.
The Role and Ideal Characteristics of an Internal Standard
An internal standard is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[3] Its purpose is to mimic the analyte throughout extraction, chromatography, and ionization, thereby normalizing for any procedural variability.
An ideal SIL-IS for LC-MS/MS should exhibit the following characteristics:
-
Structural Similarity: It should be chemically almost identical to the analyte.
-
Co-elution: It must elute at or very near the same retention time as the analyte to compensate for matrix effects that occur in the ionization source.[4]
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) for independent detection by the mass spectrometer, but not so different that its chemical properties diverge.
-
Isotopic Purity and Stability: It must be free of unlabeled analyte and the isotopic labels (e.g., deuterium) must not exchange during sample preparation or analysis.[5]
The Contenders: A Comparative Overview
The most common internal standards for acetaminophen analysis are deuterated analogs. Deuterium is frequently used for isotopic labeling because it is relatively inexpensive and easy to incorporate into a molecule.[6] However, the position and number of deuterium atoms can influence performance.
| Internal Standard | Structure | Key Differentiator |
| Acetaminophen-d4 | Deuterium labels on the aromatic ring. | The most widely used and extensively documented IS for APAP analysis.[2][5] |
| This compound | Deuterium labels on the N-acetyl methyl group of a key metabolite. | Structurally represents a metabolite of APAP, potentially offering unique advantages in certain study types. |
Acetaminophen-d4 is the industry standard. Its four deuterium atoms on the phenyl ring provide a clear +4 Da mass shift, making it easily distinguishable from the native analyte. Its behavior is well-characterized, and it has been successfully used in countless validated methods.[2][5][7]
This compound is an isotopic variant of 3-hydroxyacetaminophen, a microsomal metabolite of acetaminophen.[8][9] While not an isotopologue of the parent drug, its structural similarity and status as a metabolite make it an interesting candidate, particularly for studies aiming to quantify both the parent drug and its metabolic products simultaneously.
Head-to-Head Performance in Bioanalytical Assays
To objectively compare these standards, we must evaluate their performance against the validation criteria set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][10] The following data is synthesized from typical performance characteristics reported in literature for APAP assays.
Table 1: Comparative Performance Metrics
| Parameter | Acetaminophen-d4 | This compound | Rationale & Expert Insight |
| Linearity (r²) | >0.99[11][12] | Expected >0.99 | Both standards are expected to yield excellent linearity over the typical concentration range (e.g., 50-5000 ng/mL).[13] The ratio of analyte to IS peak area should be directly proportional to the analyte concentration. |
| Precision (%CV) | <15%[5][7] | Expected <15% | Both intra- and inter-assay precision should be well within the ±15% acceptance criteria (±20% at the LLOQ) mandated by FDA guidelines.[14] This demonstrates the reproducibility of the method. |
| Accuracy (%Bias) | 85-115%[5][15] | Expected 85-115% | The mean concentration should be within ±15% of the nominal value. A stable isotope-labeled IS is crucial for achieving high accuracy by correcting for extraction recovery and matrix effects. |
| Extraction Recovery | Consistent & Reproducible[16] | Consistent & Reproducible | While recovery doesn't need to be 100%, it must be consistent across the concentration range.[17] Both standards, being structurally similar to APAP, are expected to track its recovery efficiently through protein precipitation or solid-phase extraction. |
| Matrix Effects | Effectively Corrected | Potentially More Variable | This is a critical differentiator. Matrix effects—ion suppression or enhancement—are caused by co-eluting components from the biological matrix.[4] An ideal IS co-elutes perfectly and experiences the same matrix effects as the analyte, leading to a stable analyte/IS peak area ratio. Even minor differences in retention time between a deuterated IS and the analyte can lead to differential matrix effects and compromise accuracy.[4] Since this compound is structurally different (addition of a hydroxyl group), its retention time will differ more significantly from APAP than Acetaminophen-d4, making it a theoretically inferior choice for correcting APAP's matrix effects. |
Causality Behind Experimental Choices: A Deeper Look
Why Deuterium Placement Matters: Deuterated standards are not infallible. The "deuterium isotope effect" can sometimes cause the deuterated compound to elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[6] While often negligible, this can become problematic in chromatograms with steep gradients or in regions of significant ion suppression.[4] Acetaminophen-d4, with labels on the stable aromatic ring, generally exhibits minimal chromatographic shift. The d3-label on the N-acetyl group of this compound is also generally stable.
The Metabolite Consideration: Using a metabolite's isotopologue as an IS for the parent drug is an unconventional choice. While 3-Hydroxyacetaminophen is structurally related to APAP, its additional hydroxyl group makes it more polar. In a typical reversed-phase LC method, it will elute earlier than acetaminophen. This chromatographic separation means it will not experience the same ionization conditions as acetaminophen and therefore cannot effectively correct for matrix effects specific to acetaminophen's retention time.
This compound is a perfectly valid internal standard for the quantification of its non-labeled counterpart, 3-Hydroxyacetaminophen . It would be essential in studies focused on APAP metabolism where quantifying this specific metabolite is a primary objective.[11][15]
Experimental Protocol: Quantification of Acetaminophen in Human Plasma
This protocol outlines a robust LC-MS/MS method validated according to FDA guidelines.
1. Preparation of Standards and QCs
-
Prepare separate stock solutions of acetaminophen and Acetaminophen-d4 (IS) in methanol at 1 mg/mL.[2]
-
Create a series of working standard solutions of acetaminophen by serial dilution.
-
Prepare a working IS solution at a fixed concentration (e.g., 500 ng/mL) in acetonitrile.[5]
-
Spike drug-free human plasma with acetaminophen working solutions to create calibration standards (e.g., 50-5000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[2]
2. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 300 µL of the IS working solution (in acetonitrile).[5] This step precipitates plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer 100 µL of the clear supernatant to an injection vial containing 100 µL of water.[5]
-
Inject 3-5 µL onto the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
4. Data Analysis
-
Quantify acetaminophen by calculating the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of acetaminophen in QC and unknown samples from the calibration curve.[2]
Visualizing the Workflow and Metabolic Context
To better illustrate the process and the relationship between the compounds, the following diagrams are provided.
Caption: Bioanalytical workflow for acetaminophen quantification.
Caption: Simplified metabolic pathways of acetaminophen.
References
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Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters. [Link]
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Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. PubMed. [Link]
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
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Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. PubMed. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. [Link]
-
Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. NIH. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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Analysis of Paracetamol Using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. [Link]
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Acetaminophen – metabolism. Sites@Duke Express. [Link]
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Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
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Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase. PubMed. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]
-
Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen. PubMed. [Link]
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Determination of Acetaminophen, Dexchlorpheniramine, Caffeine, Cotinine and Salicylic acid in 100 μL of Whole Blood by UHPLC–MS/MS. Journal of Analytical Toxicology, Oxford Academic. [Link]
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Bioanalytical Method Validation. FDA. [Link]
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Representation of enzymatic synthesis of 3'-hydroxyacetaminophen from acetaminophen. ResearchGate. [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]
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A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. [Link]
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A Guide to Cross-Validation of Bioanalytical Methods: A Case Study with 3-Hydroxyacetaminophen-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. The quantification of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. When analytical methodologies evolve or studies span multiple laboratories, ensuring the congruency of data is not just good science—it is a regulatory imperative. This guide provides an in-depth exploration of the cross-validation of analytical methods, using the analysis of the widely used analgesic, acetaminophen, and its metabolite, 3-Hydroxyacetaminophen, as a practical framework. We will delve into a comparative analysis of two hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, one employing the metabolite-specific internal standard, 3-Hydroxyacetaminophen-d3.
The Bedrock of Reliable Bioanalysis: The Internal Standard
The complexity of biological matrices presents a significant challenge to accurate and precise quantification. Endogenous components can interfere with the analytical signal, and variability in sample preparation can introduce errors. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these issues. An ideal SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). This near-perfect chemical mimicry ensures that the internal standard behaves identically to the analyte during extraction, chromatography, and ionization, thereby providing a reliable basis for correction.
This compound is the deuterated form of 3-Hydroxyacetaminophen, a metabolite of acetaminophen.[1] Its utility as an internal standard lies in its ability to trace the analytical journey of its non-deuterated counterpart, ensuring accurate quantification, particularly in studies focused on the metabolic profile of acetaminophen.[2]
The Imperative of Cross-Validation: Ensuring Data Comparability
Cross-validation is the process of demonstrating that two different analytical methods provide comparable results for the same analyte in a given matrix.[3] This becomes necessary in several scenarios, including:
-
Inter-laboratory transfers: When a method is transferred from a development lab to a contract research organization (CRO).
-
Method updates: When a validated method is modified.
-
Use of different analytical techniques: When comparing data from an LC-MS/MS method with that from a different technique like a ligand-binding assay.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for conducting bioanalytical method validation and cross-validation.[4][5]
A Comparative Cross-Validation Scenario
To illustrate the principles of cross-validation, we will consider a hypothetical scenario involving the analysis of acetaminophen and its metabolite, 3-Hydroxyacetaminophen, in human plasma. Two distinct LC-MS/MS methods will be compared:
-
Method A: A validated LC-MS/MS method utilizing This compound as the internal standard for 3-Hydroxyacetaminophen and Acetaminophen-d4 for acetaminophen.
-
Method B: A validated LC-MS/MS method employing Acetaminophen-d4 as the internal standard for both acetaminophen and, through established relative response factors, for 3-Hydroxyacetaminophen.
The objective of the cross-validation is to determine if Method B, which uses a more readily available internal standard, can produce data that is comparable to Method A, which employs a specific, metabolite-matched internal standard.
Acetaminophen Metabolism Overview
Understanding the metabolic pathways of acetaminophen is crucial for developing and validating bioanalytical methods. The following diagram illustrates the major metabolic routes.
Caption: Major metabolic pathways of acetaminophen.
Experimental Design for Cross-Validation
A robust cross-validation study design is critical for generating meaningful data. The following protocol is based on regulatory guidelines.[2][6]
Step-by-Step Methodology
-
Sample Selection:
-
Select a minimum of 40 incurred samples from a relevant pharmacokinetic or clinical study. These are samples from subjects who have been administered acetaminophen.
-
The concentrations of these samples should span the quantifiable range of the analytical methods, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
-
Analytical Runs:
-
Analyze the selected incurred samples using both Method A and Method B.
-
Each analytical run must include a full set of calibration standards and at least three levels of quality control (QC) samples (low, medium, and high) to ensure the validity of the run.
-
-
Data Analysis and Acceptance Criteria:
-
For each incurred sample, calculate the percent difference between the concentrations obtained from Method A and Method B using the following formula:
-
Acceptance Criterion: The percent difference for at least 67% (two-thirds) of the incurred samples must be within ±20% of the mean concentration.[3]
-
A Bland-Altman plot can be used for a visual assessment of the agreement between the two methods.
-
Cross-Validation Workflow
The following diagram outlines the experimental workflow for the cross-validation study.
Caption: Experimental workflow for the cross-validation of two bioanalytical methods.
Comparative Performance Data
The following tables summarize the expected performance characteristics of Method A and Method B, based on typical validated LC-MS/MS assays for acetaminophen and its metabolites.[7][8]
Table 1: Method Performance Characteristics for Acetaminophen
| Parameter | Method A (with Acetaminophen-d4) | Method B (with Acetaminophen-d4) | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | ≥0.99 |
| LLOQ | 5 ng/mL | 5 ng/mL | S/N > 5 |
| Accuracy (% Bias) | ± 5% | ± 5% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 10% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Method Performance Characteristics for 3-Hydroxyacetaminophen
| Parameter | Method A (with this compound) | Method B (with Acetaminophen-d4) | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | ≥0.99 |
| LLOQ | 1 ng/mL | 2 ng/mL | S/N > 5 |
| Accuracy (% Bias) | ± 5% | ± 8% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 10% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
Interpreting the Results and Making Informed Decisions
The cross-validation results will determine if Method B is a suitable alternative to Method A. If the acceptance criteria are met, it indicates that the two methods produce comparable data, and results from both can be used interchangeably or pooled for pharmacokinetic and statistical analysis.
If the cross-validation fails, a thorough investigation is required to identify the source of the discrepancy. Potential causes could include differences in:
-
Internal standard response: Acetaminophen-d4 may not adequately compensate for variations in the ionization of 3-Hydroxyacetaminophen.
-
Matrix effects: The two methods might be differently affected by interfering substances in the plasma.
-
Chromatographic separation: Inadequate separation of 3-Hydroxyacetaminophen from other metabolites could impact the accuracy of Method B.
Conclusion: Upholding Data Integrity Through Rigorous Validation
The cross-validation of bioanalytical methods is a critical exercise in ensuring the reliability and consistency of data throughout the drug development lifecycle. While the use of a metabolite-specific, stable isotope-labeled internal standard like this compound represents the ideal analytical approach, practical considerations may necessitate the use of alternative methods. A well-designed cross-validation study provides the scientific evidence needed to justify the use of such alternatives, ensuring that the data submitted to regulatory agencies is of the highest quality and integrity. By adhering to established guidelines and employing sound scientific principles, researchers can confidently navigate the complexities of bioanalysis and contribute to the development of safe and effective medicines.
References
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Zhang, J., Siu-Kwan, W., et al. (2020). Determination of Paracetamol in Human Plasma Using LC-MS/MS: Application to A Pharmacokinetic and Bioequivalence Study in Healthy Human Subjects. Semantic Scholar.
- Ple-Casanova, M., et al. (2018). Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial. ScienceOpen.
- Girona, E., et al. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(3), 148–155.
- Wang, P., & Siguenza, P. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 116485.
- IQVIA Laboratories. (n.d.).
- MedchemExpress. (n.d.). Acetaminophen metabolite 3-hydroxy-acetaminophen.
- Findlay, J. W., et al. (2000). Cross validation in bioanalysis: Why, when and how?.
- Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 579-591.
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The Pursuit of Bioanalytical Excellence: A Comparative Guide to the Accuracy and Precision of 3-Hydroxyacetaminophen-d3
For researchers, scientists, and drug development professionals, the immutable truth of bioanalysis is that the quality of data underpins the integrity of a study. The quantification of acetaminophen, a ubiquitous analgesic, in biological matrices is a critical component of pharmacokinetic, toxicokinetic, and clinical monitoring studies. The choice of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method, directly impacting the accuracy and precision of the results. This guide provides an in-depth, objective comparison of 3-Hydroxyacetaminophen-d3 as an internal standard against other commonly used alternatives for acetaminophen bioanalysis, supported by experimental data and established regulatory frameworks.
The Lynchpin of Quantitative Bioanalysis: The Internal Standard
In the complex milieu of biological matrices such as plasma, urine, or tissue homogenates, variability is an inherent challenge. Fluctuations in sample preparation, extraction efficiency, instrument response, and matrix effects can all introduce significant error into the quantification of an analyte. The internal standard (IS) is the cornerstone of mitigating this variability. An ideal IS is a compound with physicochemical properties closely mirroring those of the analyte, added at a known concentration to all samples, calibrators, and quality controls. By tracking the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to more accurate and precise measurements.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. These are molecules in which one or more atoms have been replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Because their chemical structure is virtually identical to the analyte, they co-elute during chromatography and experience the same ionization efficiencies and matrix effects in the mass spectrometer. This near-perfect mimicry provides the most reliable correction for analytical variability.
Introducing this compound: A Deuterated Analog for Acetaminophen Bioanalysis
This compound is a deuterium-labeled analog of 3-hydroxyacetaminophen, a metabolite of acetaminophen.[1] It serves as an internal standard in bioanalytical methods for the quantification of acetaminophen. The incorporation of three deuterium atoms provides a distinct mass-to-charge ratio (m/z) from the unlabeled acetaminophen, allowing for simultaneous detection by a mass spectrometer without signal overlap.
The rationale behind using a deuterated internal standard like this compound is rooted in its ability to closely track the analytical behavior of acetaminophen. From the initial protein precipitation or liquid-liquid extraction to the final ionization and detection, the deuterated standard is subjected to the same potential sources of error as the analyte. This co-variant behavior is the key to achieving high levels of accuracy and precision.
Performance Comparison: this compound vs. Alternatives
To objectively assess the performance of this compound, it is essential to compare it against other commonly employed internal standards for acetaminophen bioanalysis. The two primary alternatives are another deuterated analog, Acetaminophen-d4, and a non-isotopically labeled structural analog, phenacetin.
The performance of these internal standards is evaluated based on key validation parameters as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The most critical of these for this comparison are accuracy and precision.
Accuracy refers to the closeness of the measured concentration to the true concentration and is typically expressed as the percentage of the nominal value. Precision describes the degree of scatter or variability between repeated measurements and is usually represented by the coefficient of variation (%CV).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance data from validated bioanalytical methods for acetaminophen using different internal standards. While a direct comparative study using this compound was not available in the public domain, the data presented for a validated method with a deuterated internal standard is representative of the expected performance.
Table 1: Accuracy and Precision Data for Acetaminophen Quantification in Human Whole Blood using a Deuterated Internal Standard
| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 50.0 | 11.0 | 97.5 | 10.5 | 98.0 |
| Low | 150 | 3.3 | 103.0 | 4.7 | 99.0 |
| Medium | 1500 | 4.2 | 101.5 | 6.2 | 98.7 |
| High | 22500 | 4.0 | 99.2 | 4.8 | 97.5 |
| ULOQ | 37500 | 3.8 | 101.8 | 6.0 | 101.3 |
Data adapted from a validated LC-MS/MS method for acetaminophen in human whole blood.[4][5]
Table 2: Accuracy and Precision Data for Acetaminophen Quantification in Human Plasma using Acetaminophen-d4 as an Internal Standard
| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 3.05 | 8.0 | 97.7 | N/A | N/A |
| Low | 198 | <15 | 85-115 | <15 | 85-115 |
| Medium | 593 | <15 | 85-115 | <15 | 85-115 |
| High | 16000 | <15 | 85-115 | <15 | 85-115 |
Data adapted from a validated LC-MS/MS method for acetaminophen in human plasma.[6]
Table 3: Performance Data for Acetaminophen Quantification using Phenacetin as an Internal Standard
| Parameter | Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.9982 |
| Precision | Day-to-day precision within 5% |
| Accuracy | Accurate at 0.5 mg/L |
Data adapted from a high-pressure liquid chromatography method.[7]
From the data, it is evident that methods employing a deuterated internal standard, such as the one represented in Table 1 and the Acetaminophen-d4 method in Table 2, consistently achieve high levels of accuracy and precision, with %CV values well within the regulatory acceptance criteria of ±15% (±20% at the LLOQ). While the method using phenacetin also demonstrates good performance, stable isotope-labeled internal standards are generally preferred for their superior ability to compensate for matrix effects, a significant advantage in mass spectrometry-based bioanalysis.
Experimental Protocols: A Step-by-Step Guide to a Validated Method
To provide a practical context for the data presented, a detailed experimental protocol for a validated LC-MS/MS method for the quantification of acetaminophen in human plasma is outlined below. This protocol is representative of a robust method that would employ a deuterated internal standard like this compound.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of acetaminophen and this compound (or another suitable deuterated IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the acetaminophen stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of, for example, 100 ng/mL.
-
Calibration Curve Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate acetaminophen working standard solutions to create a calibration curve (typically 8-10 non-zero points) and at least three levels of QCs (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to all samples except the blank matrix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate acetaminophen from endogenous interferences.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Acetaminophen Transition: m/z 152.1 → 110.1
-
This compound Transition: m/z 171.2 → 129.1 (Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern).
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying logic, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalysis of acetaminophen using this compound as an internal standard.
Sources
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Introduction: The Imperative of a High-Quality Internal Standard
An objective, data-driven guide for the comprehensive evaluation of 3-Hydroxyacetaminophen-d3 from various commercial suppliers. Authored for scientists by a Senior Application Scientist.
In quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the internal standard (IS) is the cornerstone of data integrity. Its role is to mimic the analyte of interest—in this case, 3-Hydroxyacetaminophen—throughout the entire analytical workflow, thereby correcting for variability in sample extraction, matrix effects, and instrument response. This compound, a stable isotope-labeled (SIL) analog, is often the preferred choice due to its near-identical physicochemical properties to the unlabeled analyte.[1][2]
However, the assumption that all commercially available SIL internal standards are equivalent is a critical pitfall. Variations in chemical purity, isotopic enrichment, and stability can exist between suppliers and even between different lots from the same supplier. These discrepancies can introduce significant, and often unnoticed, errors, compromising the accuracy and reproducibility of study results. This guide presents a rigorous, multi-faceted framework for the in-house evaluation of this compound, empowering researchers to select a supplier that meets the stringent demands of regulated and discovery bioanalysis.
Part 1: Foundational Qualification - Identity and Purity
The initial phase of evaluation focuses on confirming that the material is, in fact, this compound and assessing its purity. We employ orthogonal analytical techniques to build a comprehensive quality profile.
Identity Confirmation
Causality: Before any quantitative assessment, we must unequivocally confirm the molecular identity. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition via an accurate mass measurement, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure and the specific location of the deuterium labels.
A. High-Resolution Mass Spectrometry (HRMS)
-
Protocol:
-
Prepare a 1 µg/mL solution of the this compound standard in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into a calibrated HRMS instrument (e.g., Q-TOF or Orbitrap).
-
Acquire full-scan mass spectra in positive electrospray ionization (ESI+) mode.
-
Determine the experimental monoisotopic mass of the protonated molecule, [M+H]⁺.
-
Compare the observed mass to the theoretical exact mass of C₈H₇D₃NO₃⁺ (171.0902).
-
-
Trustworthiness: The measured mass should be within 5 ppm of the theoretical mass. A significant deviation may indicate an incorrect compound or the presence of adducts.
B. ¹H NMR Spectroscopy
-
Protocol:
-
Dissolve ~2-5 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆). Note that using a non-deuterated solvent is possible for a deuterium NMR experiment if the instrument is configured for it.[3]
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the expected aromatic and hydroxyl proton signals. Critically, verify the significant reduction or absence of the acetyl methyl proton signal (around 2.0 ppm), which is the expected site of deuteration.
-
-
Trustworthiness: The proton spectrum should match the structure of 3-Hydroxyacetaminophen, but with the key absence of the N-acetyl proton signal, confirming the d3-labeling on the acetyl group.[4]
Purity Assessment
Causality: Purity must be assessed from two perspectives: chemical purity (presence of other organic molecules) and isotopic purity (presence of the unlabeled d0 analyte). Chemical impurities can cause interfering peaks, while isotopic impurities can artificially inflate the analyte signal, leading to inaccurate quantification.[5]
A. Chemical Purity via HPLC-UV
-
Protocol:
-
Prepare a 100 µg/mL solution of the standard in the mobile phase.
-
Use a robust reversed-phase HPLC method. A suitable starting point is a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a gradient elution from a weak mobile phase (e.g., 10 mM ammonium acetate in water) to a strong mobile phase (e.g., acetonitrile).[6]
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Trustworthiness: For use as an internal standard, chemical purity should ideally be ≥98%.
B. Isotopic Enrichment via LC-MS/MS
-
Protocol:
-
Using the same LC method, analyze the standard via MS/MS.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions for both this compound and the unlabeled 3-Hydroxyacetaminophen (d0).
-
Inject a high-concentration solution and measure the signal intensity of the d0 analyte in the d3 channel and vice-versa (crosstalk).
-
Calculate the isotopic purity by comparing the peak area of the d3 isotopologue to the sum of the peak areas of all detected isotopologues.
-
-
Trustworthiness: Isotopic enrichment should be >99%. The contribution of the IS to the analyte MRM channel should be less than 0.1% to prevent significant impact on the lower limit of quantification (LLOQ).[7]
Part 2: Functional Qualification - Stability Assessment
Causality: An internal standard is only reliable if it remains stable throughout the entire bioanalytical process, from storage to final analysis. Degradation can lead to a loss of IS response and, consequently, an overestimation of the analyte concentration. We must evaluate stability under conditions that mimic real-world laboratory handling.[8][9]
Experimental Protocol for Stability Studies:
-
Prepare Stock and Working Solutions: Prepare a primary stock solution in an organic solvent (e.g., DMSO or methanol) and a working solution diluted in a relevant matrix or buffer.
-
Analyze Samples: For each stability test, analyze the test samples against a freshly prepared comparison sample of the same concentration.
-
Calculate Stability: The mean response of the test samples should be within ±15% of the mean response of the comparison samples.
A. Bench-Top (Short-Term) Stability:
-
Method: Leave aliquots of the working solution at room temperature for various durations (e.g., 0, 4, 8, 24 hours).
-
Purpose: Simulates the time samples may spend on the bench during sample preparation.
B. Freeze-Thaw Stability:
-
Method: Subject aliquots of the working solution to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C followed by thawing to room temperature).
-
Purpose: Assesses stability for instances where stock or working solutions are used repeatedly over several days.
C. Long-Term Stability:
-
Method: Store aliquots of the stock solution under the supplier's recommended conditions (e.g., -20°C or -80°C) for extended periods (e.g., 1, 3, 6 months).
-
Purpose: Ensures the integrity of the standard over its intended shelf life in the laboratory.
Part 3: Comparative Analysis and Decision Matrix
To make an informed decision, all quantitative data should be systematically organized. The following table provides a template for comparing potential suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Identity (HRMS) | < 1.5 ppm | < 2.1 ppm | > 10 ppm | < 5 ppm deviation |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Consistent with structure |
| Chemical Purity (HPLC-UV) | 99.6% | 98.1% | 99.8% | ≥ 98% |
| Isotopic Enrichment | 99.8% | 99.2% | 99.9% | ≥ 99% |
| IS Contribution to Analyte Signal | 0.05% | 0.25% | 0.03% | < 0.1% |
| Bench-Top Stability (24h) | Pass (<5% dev) | Pass (<5% dev) | Pass (<5% dev) | ± 15% of fresh |
| Freeze-Thaw Stability (3 cycles) | Pass (<5% dev) | Fail (>20% dev) | Pass (<5% dev) | ± 15% of fresh |
| Long-Term Stability (6 mo) | Pass (<10% dev) | Not Tested | Pass (<10% dev) | ± 15% of fresh |
| Overall Recommendation | Recommended | Not Recommended | Highly Recommended |
Evaluation Workflow
The logical flow of the evaluation process can be visualized to guide the decision-making process.
Caption: A phased workflow for the qualification of this compound suppliers.
Conclusion
References
-
Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. Available at: [Link]
-
Lowes, S., et al. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for bioanalysis. Bioanalysis, 3(12), 1323–1332. Available at: [Link]
-
Montaseri, H., & Forbes, P. B. C. (2018). Analytical techniques for the determination of acetaminophen: A review. TrAC Trends in Analytical Chemistry, 108, 122-134. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of 3-Hydroxyacetaminophen-d3 Quantification Methods
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the precise and accurate quantification of metabolites is paramount. 3-Hydroxyacetaminophen, a metabolite of the widely used analgesic acetaminophen, serves as a critical biomarker in toxicological and metabolic research.[1] The use of a stable isotope-labeled internal standard, such as 3-Hydroxyacetaminophen-d3, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] This internal standard effectively corrects for variability during sample preparation and analysis, thereby ensuring the reliability of the obtained data.[4]
This guide provides a comprehensive overview of key considerations and methodologies for conducting an inter-laboratory comparison of this compound quantification. It is designed for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and transferable analytical methods. The principles and protocols discussed herein are grounded in established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7]
The Critical Role of Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of method validation.[8][9][10] It serves to:
-
Assess Method Reproducibility: Determines the consistency of results when a method is performed by different analysts in different laboratories.[8][11]
-
Identify Potential Biases: Uncovers systematic errors that may be unique to a specific laboratory's equipment, reagents, or procedures.
-
Harmonize Analytical Procedures: Promotes the standardization of methods across different sites, which is crucial for multi-site clinical trials and collaborative research.[8]
-
Ensure Data Comparability: Guarantees that data generated from different laboratories can be reliably compared and pooled.[8][9]
Methodology Comparison: LC-MS/MS Approaches
For the quantification of 3-Hydroxyacetaminophen, LC-MS/MS is the preferred analytical technique due to its high sensitivity, selectivity, and throughput.[12][13] Within this framework, variations in sample preparation and chromatographic conditions can significantly impact method performance. Here, we compare two common approaches: a simplified protein precipitation method and a more extensive solid-phase extraction (SPE) method.
Method A: Protein Precipitation (PPT)
This method involves the addition of a solvent, typically acetonitrile or methanol, to a plasma sample to precipitate proteins.[14][15] It is a rapid and straightforward technique suitable for high-throughput screening.
Method B: Solid-Phase Extraction (SPE)
SPE is a more selective sample cleanup technique that involves passing the sample through a sorbent bed that retains the analyte of interest while allowing interfering substances to be washed away. This results in a cleaner extract and can improve assay sensitivity.
Comparative Performance Data
The following table summarizes typical performance characteristics for the two methods, based on established validation parameters. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Method A: Protein Precipitation | Method B: Solid-Phase Extraction | FDA/ICH Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 5 |
| Intra-Assay Precision (%CV) | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 10% | ± 5% | Within ± 15% (± 20% at LLOQ) |
| Recovery | 85-95% | 90-105% | Consistent, precise, and reproducible |
| Matrix Effect | Variable | Minimal | IS-normalized matrix factor CV ≤ 15% |
Experimental Protocols
The following are detailed, step-by-step protocols for the two methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Detailed Protocol: Method A - Protein Precipitation
This protocol is designed for rapid sample processing, making it ideal for studies with large sample numbers.
1. Reagent and Sample Preparation:
- Prepare a stock solution of 3-Hydroxyacetaminophen and this compound in methanol.
- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 3-Hydroxyacetaminophen into blank plasma.
- Prepare the internal standard (IS) working solution by diluting the this compound stock solution in methanol.
2. Sample Extraction:
- To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the IS working solution in acetonitrile. The acetonitrile serves to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice for separating acetaminophen and its metabolites.[14][15]
- Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically used.[14][15]
- MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
- 3-Hydroxyacetaminophen: Monitor the specific parent-to-product ion transition.
- This compound: Monitor the corresponding parent-to-product ion transition for the deuterated internal standard.
Detailed Protocol: Method B - Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, which can be beneficial for achieving lower limits of quantification and minimizing matrix effects.
1. Reagent and Sample Preparation:
- Follow the same procedure as in Method A for preparing stock solutions, calibration standards, and QC samples.
2. Sample Extraction:
- Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. This prepares the sorbent for sample loading.
- Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge. The acidic condition helps in the retention of the analyte.
- Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
3. LC-MS/MS Analysis:
- Follow the same LC-MS/MS parameters as described in Method A.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both methods.
Caption: Workflow for Protein Precipitation (Method A).
Caption: Workflow for Solid-Phase Extraction (Method B).
Framework for Inter-Laboratory Comparison Study
A successful inter-laboratory comparison study requires careful planning and execution.
Caption: Logical flow for an inter-laboratory comparison study.
1. Study Coordinator and Protocol: A central coordinator should oversee the study and provide a detailed, harmonized analytical protocol to all participating laboratories.
2. Sample Preparation and Distribution: A single source of blank plasma should be used to prepare a large batch of QC samples at various concentrations (low, medium, and high). These samples, along with a common batch of the analytical standard and internal standard, should be distributed to the participating laboratories.
3. Blinded Analysis: The samples should be blinded to the analysts to prevent bias.
4. Data Reporting: A standardized template should be used for data reporting to ensure consistency.
5. Statistical Analysis: The results from all laboratories should be statistically analyzed to assess inter-laboratory precision and identify any significant biases. The z-score is a common metric used to evaluate laboratory performance in proficiency testing.[10]
Conclusion
The choice between a protein precipitation and a solid-phase extraction method for the quantification of 3-Hydroxyacetaminophen will depend on the specific requirements of the study, such as the need for high throughput versus the need for maximum sensitivity. Regardless of the method chosen, a robust inter-laboratory comparison is essential to ensure the generation of high-quality, reproducible data. By following the guidelines and protocols outlined in this guide, researchers can confidently establish and validate their analytical methods, leading to more reliable and impactful scientific outcomes.
References
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Taylor & Francis Online. (2017). The Analysis of Acetaminophen (Paracetamol) and Seven Metabolites in Rat, Pig and Human Plasma by U(H)PLC–MS. [Link]
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Longdom Publishing. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. [Link]
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PubMed. (2018). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. [Link]
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Oxford Academic. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]
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ResearchGate. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid ChromatographyTandem Mass Spectrometry. [Link]
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EU Science Hub. (n.d.). Interlaboratory comparisons. [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison ?. [Link]
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EAS-ETH. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
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Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
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Longdom Publishing. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. [Link]
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ResearchGate. (2024). Method Development for Simultaneous Estimation of Acetaminophen and Its Related Impurities by Liquid Chromatography-mass Spectrometry. [Link]
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PubMed. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. [Link]
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PubMed. (1980). 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. [Link]
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Bioanalysis Zone. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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PubMed. (2019). Need of a Dedicated Isotopic Internal Standard for Accurate 3-epi-25(OH)D3 Quantification by LC-MS/MS. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Hydroxyacetaminophen-d3
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 3-Hydroxyacetaminophen-d3. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in established safety protocols and regulatory standards.
Section 1: Compound Hazard Assessment
This compound is a deuterated metabolite of acetaminophen, used in metabolic research and pharmacokinetic studies[1]. While the deuteration provides a valuable tool for mass spectrometry-based analysis, it does not significantly alter the compound's fundamental chemical hazards. Therefore, disposal procedures must be based on the toxicological profile of the parent compound, 3-Hydroxyacetaminophen.
According to its Safety Data Sheet (SDS), 3-Hydroxyacetaminophen is classified with the following hazards[2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[2][3].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[2][4][5].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[2].
These classifications mandate that this compound be treated as a hazardous chemical waste. Disposal must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[6][7].
Section 2: Pre-Disposal Protocol & Waste Minimization
Effective waste management begins with proactive measures to minimize waste generation. While deuterated compounds can be expensive, prudent experimental design can reduce the volume of waste requiring disposal. Consider microscale experiments where feasible and maintain careful inventory to prevent the generation of expired, unused product.
Before beginning any disposal process, ensure you are operating in a designated and properly equipped area, such as a fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)[2][8].
-
Eye Protection: Safety goggles with side-shields[2].
-
Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact[2].
Section 3: Step-by-Step Disposal Procedures
The disposal pathway for this compound depends on its form (solid, solution, or contaminated material). The fundamental principle is the segregation of waste streams to prevent dangerous chemical reactions and to ensure proper disposal by your institution's Environmental Health and Safety (EHS) office[9].
Step 1: Waste Characterization
All waste containing this compound must be classified as hazardous chemical waste. This is the crucial first step that dictates all subsequent handling procedures. Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity)[10]. While 3-Hydroxyacetaminophen is not a specifically listed waste, its toxicological profile requires it to be managed as hazardous.
Step 2: Segregation of Waste
Proper segregation is paramount. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Solid Waste: Collect pure or residual this compound powder in a dedicated container.
-
Aqueous Solutions: Collect aqueous solutions in a separate, compatible container. Do not mix with organic solvents.
-
Organic Solvent Solutions: If dissolved in a flammable solvent (e.g., methanol, acetonitrile), this waste must be collected in a container designated for flammable organic waste. The container must be compatible with the solvent.
-
Contaminated Labware: Items like pipette tips, gloves, and empty vials with more than a de minimis amount of residue should be collected in a designated solid waste container[11]. Sharps (needles, scalpels) must be placed in a puncture-proof sharps container.
Step 3: Waste Container Selection and Labeling
The integrity of your waste containment is a primary barrier against environmental release and personnel exposure.
-
Select a Compatible Container: Use sturdy, leak-proof containers with secure, screw-top caps[6][9]. Plastic containers are often preferred to glass to minimize the risk of breakage[6]. The container material must not react with the waste. For example, do not store acidic solutions in metal containers[12].
-
Properly Label the Container: This is a critical regulatory requirement[13]. As soon as you designate a container for waste, it must be labeled with a hazardous waste tag provided by your EHS office[6]. The label must include:
-
The full chemical name: "this compound Waste" and list all other components of any mixture, including solvents and their approximate percentages[6][9]. Do not use abbreviations or chemical formulas[6].
-
The date waste was first added to the container (accumulation start date)[6].
-
The specific hazards (e.g., "Toxic," "Irritant")[6].
-
Your name, Principal Investigator (PI), department, and lab number[6].
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) [9][13].
-
The SAA must be at or near the point of generation and under the control of the lab personnel[12].
-
Keep waste containers securely capped at all times, except when adding waste[9].
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Store incompatible waste types separately to prevent accidental mixing[9].
Step 5: Arranging for Disposal
Do not dispose of this compound waste down the drain or in the regular trash[6].
-
Fill Level: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills[11][12].
-
Request Pickup: Once the container is full or you are finished generating that waste stream, submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a pickup[11].
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess the Hazard: For a small spill of solid powder, you may be able to manage it yourself if you are properly trained and equipped.
-
Cleanup (Small Spill):
-
Wear your full PPE (two pairs of gloves, lab coat, safety goggles).
-
Gently cover the spill with an absorbent material to avoid raising dust[2].
-
Carefully scoop the material into your hazardous waste container.
-
Decontaminate the area by scrubbing with alcohol or soap and water, and collect the cleaning materials as hazardous waste[2].
-
-
Seek Assistance: For large spills or if you are ever in doubt, contact your institution's EHS or emergency response team immediately.
Disposal Workflow and Data Summary
The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Table 1: Waste Stream Management Summary
| Waste Type | Container Requirement | Key Handling Procedures | Disposal Pathway |
| Solid this compound | Labeled, sealed, compatible container | Avoid dust generation. Collect all contaminated disposables (e.g., weigh boats, wipes). | EHS Pickup |
| Aqueous Solutions | Labeled, sealed, compatible container (plastic preferred) | Segregate from organic solvents. Note concentration on the label. | EHS Pickup |
| Organic Solvent Solutions | Labeled, sealed, solvent-compatible container (e.g., for flammable liquids) | Segregate from aqueous and other incompatible waste streams. Note solvent type and concentration. | EHS Pickup |
| Contaminated Sharps | Puncture-proof, approved sharps container | Do not recap needles. Do not overfill. | EHS Pickup |
| Empty Stock Vials | Original container | Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface the label and dispose of the rinsed container per institutional guidelines[11]. | Rinsed container via glass/plastic recycling or trash; rinsate via EHS Pickup. |
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
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- MedChemExpress. (2022). Acetaminophen metabolite 3-hydroxy-acetaminophen Safety Data Sheet.
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste.
- American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
- Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
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- Sigma-Aldrich. (2025). 4'-hydroxyacetanilide Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet: Ethanone, 1-(3-hydroxyphenyl)-.
- Thermo Fisher Scientific. (2014). Safety Data Sheet: 4-Acetamidophenol.
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A Comprehensive Guide to the Safe Handling and Disposal of 3-Hydroxyacetaminophen-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the operational handling and disposal of 3-Hydroxyacetaminophen-d3. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety. Our commitment is to empower your research with the highest standards of safety and technical expertise.
Understanding the Compound: Hazard Profile of this compound
This compound is the deuterated form of a known human metabolite of acetaminophen.[1][2] While the deuteration with a stable isotope (deuterium) does not impart radioactivity, the compound's hazard profile is primarily dictated by its parent structure, an analog of acetaminophen.[3][]
Primary Hazards: Based on Safety Data Sheets (SDS) and toxicological information for the non-deuterated analog, the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[5]
-
Serious Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]
It is crucial to handle this compound with the understanding that, like many active pharmaceutical ingredients (APIs), it is designed to be biologically active and requires stringent handling protocols to prevent occupational exposure.[7]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[5][6] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method for ensuring safety is through robust engineering controls that contain the compound at the source.[8]
-
For Handling Powdered Compound: All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified Containment Primary Engineering Control (C-PEC) .[8][9] This can be a powder containment hood, a glove box, or a Class II Biological Safety Cabinet (BSC) that is externally vented or has redundant HEPA filters.[9] This is critical to prevent the generation and inhalation of airborne powder.[][10][11]
-
For Handling Solutions: While the risk of aerosolization is lower with solutions, work should still be performed in a chemical fume hood to protect against splashes and vapor inhalation.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE plan is mandatory for all personnel handling this compound.[8] The following table outlines the required PPE for different operational scenarios.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Receiving & Storage | - Single pair of chemotherapy-tested nitrile gloves | To protect against potential external contamination of the container during transit. |
| Handling Solid Compound (in a C-PEC) | - Double gloves (chemotherapy-tested nitrile gloves) - Disposable gown with a solid front, long sleeves, and tight-fitting cuffs - ANSI-approved safety goggles with side shields - N95 or higher respirator (if not working in a C-PEC, though this is strongly discouraged) | Double gloving provides an extra layer of protection against tears and contamination. A low-permeability gown prevents skin contact. Goggles protect against accidental splashes. A respirator is necessary if engineering controls are insufficient to prevent inhalation of fine powders.[][10] |
| Preparing Solutions (in a fume hood) | - Double gloves (chemotherapy-tested nitrile gloves) - Disposable gown with a solid front, long sleeves, and tight-fitting cuffs - ANSI-approved safety goggles with side shields | Protects against splashes and direct skin/eye contact with the concentrated solution. |
| Waste Disposal | - Double gloves (chemotherapy-tested nitrile gloves) - Disposable gown with a solid front, long sleeves, and tight-fitting cuffs - ANSI-approved safety goggles with side shields | Prevents exposure to residual compound on contaminated materials and waste containers. |
Step-by-Step Operational Plan for Safe Handling
This section provides a procedural workflow designed to minimize exposure at every stage of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
1. Preparation:
- Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the gown.
- Prepare Work Area: Ensure your C-PEC or fume hood is operational. Cover the work surface with a disposable, absorbent pad to contain any potential spills.
- Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, vials, and solvents, and place them within the containment area before introducing the compound.
2. Compound Handling:
- Weighing: Carefully weigh the powdered this compound within the C-PEC. Use gentle motions to avoid creating airborne dust.
- Solution Preparation: If preparing a solution, do so within a chemical fume hood. Add the solvent to the pre-weighed compound slowly to avoid splashing.
3. Cleanup and Decontamination:
- Decontaminate Surfaces: After handling is complete, decontaminate all surfaces and equipment. A solution of 70% ethanol followed by sterile water is a common practice, but your institution's approved decontamination procedure should be followed.
- Segregate Waste: All disposable items that have come into contact with the compound (e.g., gloves, gown, weigh boats, absorbent pads) are considered chemical waste and must be segregated for proper disposal.
4. Doffing PPE:
- Remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the gown. The inner gloves should be the last item removed, followed by immediate hand washing.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step. As a deuterated, non-radioactive compound, this compound should be treated as a chemical waste.[3][]
Key Disposal Principles:
-
DO NOT dispose of this compound or its waste down the drain or in the regular trash.[9]
-
Segregation is Key: All waste streams must be kept separate. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[]
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Contaminated PPE, weigh boats, absorbent pads) | A clearly labeled, sealed plastic bag or container designated for "Hazardous Chemical Waste." | Place all contaminated solid materials into the designated waste container. The container should be kept closed except when adding waste. |
| Liquid Waste (Unused solutions, first rinse of glassware) | A clearly labeled, sealed, and chemically compatible container designated for "Hazardous Chemical Waste." | Collect all liquid waste, including the initial rinsate from cleaning glassware, in the designated container.[11] |
| Empty Stock Vials | Original container | The original, empty container should be triple-rinsed (with the rinsate collected as hazardous waste), the label defaced, and then disposed of according to your institution's guidelines for empty chemical containers.[11] |
| Sharps (Contaminated needles, etc.) | A designated sharps container for chemically contaminated sharps. | Place any contaminated sharps directly into the appropriate sharps container. |
All segregated and labeled waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management provider.[1][9] The preferred method of disposal for pharmaceutical waste is typically high-temperature incineration.[9]
Caption: Waste Segregation and Disposal Flowchart.
By adhering to these detailed operational and disposal plans, you ensure the safety of yourself and your colleagues, maintain the integrity of your research, and protect the environment.
References
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Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
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OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Prince, B., & Lundevall, J. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. International Journal of Pharmaceutical Compounding, 18(3), 222–226. Retrieved from [Link]
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ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
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Techno Blog | Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Retrieved from [Link]
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Pharmaceutical Technology. (2018, August 9). What is powder containment and why is it vital for the pharmaceutical industry? Retrieved from [Link]
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OSHA. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxyacetaminophen. PubChem Compound Database. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
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VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]
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OSHA. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]
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Hinson, J. A., Pohl, L. R., Monks, T. J., Gillette, J. R., & Guengerich, F. P. (1980). 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. Drug Metabolism and Disposition, 8(5), 289–294. Retrieved from [Link]
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Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
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OSHA. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
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NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
